Chloro(isopropyl)silane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C3H7ClSi |
|---|---|
Molecular Weight |
106.62 g/mol |
InChI |
InChI=1S/C3H7ClSi/c1-3(2)5-4/h3H,1-2H3 |
InChI Key |
KNRLHGQNMBVPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Chloro(isopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chloro(isopropyl)silane. Due to the limited availability of direct experimental data for this compound, this guide leverages detailed protocols for analogous compounds and presents characterization data for structurally related silanes to provide a robust framework for its preparation and identification.
Synthesis of this compound
The primary route for the synthesis of this compound is the Grignard reaction, a versatile and widely used method for the formation of silicon-carbon bonds.[1] This involves the reaction of a Grignard reagent, in this case, isopropylmagnesium chloride, with a silicon halide precursor. An alternative, though less detailed in available literature for this specific compound, is the hydrosilylation of propene.
Grignard Reaction Protocol
Reaction: (CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl (CH₃)₂CHMgCl + SiCl₄ → (CH₃)₂CHSiCl₃ + MgCl₂
Materials:
-
Magnesium turnings
-
2-Chloropropane (Isopropyl chloride)
-
Tetrachlorosilane (SiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Constant-pressure dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings and a portion of anhydrous THF to the four-neck flask.
-
Heat the mixture to 40-65°C to initiate the reaction.
-
Slowly add a solution of 2-chloropropane in anhydrous THF dropwise while maintaining the temperature between 40-65°C.
-
After the addition is complete, continue stirring at 40-65°C for 0.5-3.0 hours to ensure complete formation of the Grignard reagent, isopropylmagnesium chloride.
-
-
Reaction with Tetrachlorosilane:
-
Cool the Grignard reagent solution to -10 to -30°C.
-
Slowly add a solution of tetrachlorosilane in anhydrous n-hexane dropwise. This reaction is highly exothermic and will produce a large amount of white precipitate (magnesium chloride). Careful temperature control is crucial.
-
After the addition, allow the mixture to react for an additional 0.5-3.0 hours.
-
-
Work-up and Purification:
-
Perform suction filtration to remove the magnesium chloride precipitate.
-
Wash the filter cake with n-hexane and combine the filtrates.
-
Concentrate the filtrate to remove the majority of the solvents.
-
Perform fractional distillation to isolate the this compound product.
-
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Characterization of this compound
Physical Properties
The following table summarizes the known physical properties of several related isopropylchlorosilane derivatives. These values can be used to estimate the properties of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Chloro(dimethyl)isopropylsilane[3] | C₅H₁₃ClSi | 136.70 | 109-110 | 0.869 | 1.416 |
| Chlorodiethylisopropylsilane | C₇H₁₇ClSi | 164.75 | 73 @ 32 mmHg | 0.892 | 1.438 |
| Chlorodiisopropylsilane[4] | C₆H₁₅ClSi | 150.72 | 58-60 @ 50 mmHg | 0.883 | 1.429 |
| Chloro(triisopropyl)silane[1] | C₉H₂₁ClSi | 192.80 | 199.1 | 0.9±0.1 | 1.421 |
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic characteristics for this compound based on the analysis of related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:
-
A multiplet or septet for the methine proton (-CH) of the isopropyl group, shifted downfield due to the influence of the silicon atom.
-
A doublet for the methyl protons (-CH₃) of the isopropyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display two distinct signals corresponding to the two different carbon environments in the isopropyl group:
-
A signal for the methine carbon (-CH).
-
A signal for the two equivalent methyl carbons (-CH₃).
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for:
-
C-H stretching and bending vibrations of the isopropyl group.
-
A Si-Cl stretching vibration.
-
A Si-C stretching vibration.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of the isopropyl group and/or a chlorine atom.
Signaling Pathway for Spectroscopic Identification
Caption: Logical workflow for the spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Chloro(isopropyl)silanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of chloro(isopropyl)silanes, a class of organosilicon compounds with significant applications in organic synthesis and materials science. This document details their synthesis, reactivity, and spectroscopic characteristics to support their effective use in research and development.
Physical and Chemical Properties
Chloro(isopropyl)silanes are characterized by the presence of at least one isopropyl group and one chlorine atom attached to a central silicon atom. Their physical and chemical properties are influenced by the number of isopropyl and chloro substituents. The data for several common chloro(isopropyl)silanes are summarized below.
Table 1: Physical Properties of Selected Chloro(isopropyl)silanes
| Property | Chloro(dimethyl)isopropylsilane | Chlorodiisopropylsilane | Chloro(triisopropyl)silane |
| CAS Number | 3634-56-8 | 2227-29-4 | 13154-24-0 |
| Molecular Formula | C₅H₁₃ClSi | C₆H₁₅ClSi | C₉H₂₁ClSi |
| Molecular Weight | 136.70 g/mol | 150.72 g/mol [1] | 192.80 g/mol [2] |
| Boiling Point | 109-110 °C / 738 mmHg | 58-60 °C / 50 mmHg[3] | 198 °C / 739 mmHg[2] |
| Density | 0.869 g/mL at 25 °C | 0.883 g/mL at 25 °C[3] | 0.901 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | 1.416 | 1.429[3] | 1.452[2] |
Table 2: Chemical Reactivity and Stability of Chloro(isopropyl)silanes
| Property | General Observations |
| Reactivity with Water | Highly reactive; undergo rapid hydrolysis to form silanols and hydrochloric acid. The reaction can be violent. |
| Stability | Moisture-sensitive; should be stored under an inert atmosphere. Stable under anhydrous conditions. |
| Reactivity with Nucleophiles | The silicon-chlorine bond is susceptible to nucleophilic attack by alcohols, amines, and organometallic reagents (e.g., Grignard reagents) to form new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of chloro(isopropyl)silanes are crucial for their successful application. Diisopropylchlorosilane is presented here as a representative example.
Synthesis of Diisopropylchlorosilane via Grignard Reaction
This protocol describes the preparation of diisopropylchlorosilane from trichlorosilane and isopropylmagnesium chloride.
Materials:
-
Magnesium turnings
-
2-Chloropropane
-
Trichlorosilane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Nitrogen gas for inert atmosphere
Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel.
-
Heating mantle
-
Cooling bath (ice-salt or dry ice-acetone)
Procedure:
-
Under a nitrogen atmosphere, charge the four-neck flask with magnesium turnings and a portion of anhydrous THF.
-
Heat the mixture to 40-65 °C to initiate the Grignard reaction.
-
Once the reaction has initiated, slowly add a solution of 2-chloropropane in anhydrous THF from the dropping funnel, maintaining the temperature between 40-65 °C.
-
After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours.
-
Cool the reaction mixture to between -10 and -30 °C.
-
Slowly add a solution of trichlorosilane in anhydrous n-hexane. This reaction is highly exothermic and will produce a large amount of white solid (magnesium salts).
-
After the addition is complete, allow the reaction to proceed for another 0.5-3.0 hours.
-
Perform suction filtration to remove the solid byproducts. Wash the filter cake with n-hexane.
-
Combine the filtrates and concentrate the solution by removing most of the solvent via distillation.
-
The crude product is then purified by fractional distillation, collecting the fraction at 110-140 °C to yield diisopropylchlorosilane.[4]
Purification by Fractional Distillation
Chlorosilanes are typically purified by fractional distillation under an inert atmosphere to remove impurities and byproducts.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry.
-
Charge the distillation flask with the crude chloro(isopropyl)silane.
-
Flush the system with a slow stream of inert gas.
-
Heat the distillation flask gently to bring the liquid to a boil.
-
Carefully control the heating rate to establish a steady reflux in the column.
-
Collect the fraction that distills at the correct boiling point for the specific this compound (see Table 1).
-
The purified product should be stored under an inert atmosphere to prevent hydrolysis.
Hydrolysis of Diisopropylchlorosilane
This protocol describes the controlled hydrolysis of diisopropylchlorosilane to form the corresponding silanol.
Materials:
-
Diisopropylchlorosilane
-
Anhydrous diethyl ether or other inert solvent
-
Water
-
A weak base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct
Procedure:
-
Dissolve the diisopropylchlorosilane in an anhydrous inert solvent in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of water, optionally in a mixture with a weak base, to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
The resulting mixture will contain the diisopropylsilanol and the hydrochloride salt of the base. The salt can be removed by filtration.
-
The solvent can be removed under reduced pressure to isolate the silanol.
Reaction with Ethanol (Alcoholysis)
This protocol describes the reaction of diisopropylchlorosilane with ethanol to form ethoxydiisopropylsilane.
Materials:
-
Diisopropylchlorosilane
-
Anhydrous ethanol
-
Anhydrous inert solvent (e.g., dichloromethane)
-
A weak base (e.g., pyridine or triethylamine)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the diisopropylchlorosilane and the weak base in the anhydrous inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of anhydrous ethanol to the solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The hydrochloride salt of the base will precipitate and can be removed by filtration.
-
The filtrate can be washed with water to remove any remaining salt and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The product, ethoxydiisopropylsilane, can be isolated by distillation of the solvent.
Reaction Mechanisms and Pathways
The reactivity of chloro(isopropyl)silanes is dominated by nucleophilic substitution at the silicon center. The following diagrams illustrate key reaction pathways.
Caption: Synthesis of Diisopropylchlorosilane via Grignard Reaction.
Caption: General Mechanism of Chlorosilane Hydrolysis.
Caption: Nucleophilic Substitution of a Chlorosilane with an Alcohol.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and purity assessment of chloro(isopropyl)silanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a this compound will show characteristic signals for the isopropyl groups. A septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃) are expected. The chemical shifts will be influenced by the other substituents on the silicon atom. For diisopropylchlorosilane, a signal for the Si-H proton would also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of a this compound will exhibit characteristic absorption bands:
-
C-H stretching: around 2880-3080 cm⁻¹ for the alkyl groups.
-
C-H bending: in the region of 1300-1500 cm⁻¹.
-
Si-Cl stretching: typically observed in the fingerprint region, around 450-650 cm⁻¹.
-
Si-H stretching (if present): a sharp band around 2100-2200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of chloro(isopropyl)silanes will show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak will be observed for fragments containing a chlorine atom. Common fragmentation patterns involve the loss of an isopropyl group, a chlorine atom, or a propyl radical. For example, in the mass spectrum of diisopropyldichlorosilane, prominent peaks corresponding to the loss of a methyl group, an isopropyl group, and a chlorine atom are observed.
References
- 1. Diisopropyl Chlorosilane | 2227-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Triisopropylsilyl chloride 97 13154-24-0 [sigmaaldrich.com]
- 3. Diisopropylchlorosilane | 2227-29-4 [chemicalbook.com]
- 4. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]
Chloro(isopropyl)silane CAS number lookup
An In-depth Technical Guide to Chloro(isopropyl)silane Derivatives
The term "this compound" can be ambiguous as it does not fully specify the substituents on the silicon atom. In practice, it can refer to several commercially available and synthetically important compounds. This guide provides detailed information on four such derivatives: Chloro(dimethyl)isopropylsilane, Chlorodiethylisopropylsilane, Diisopropylchlorosilane, and Chloro(triisopropyl)silane. These compounds are valuable reagents in organic synthesis, primarily utilized as protecting groups for alcohols and in the preparation of other organosilicon compounds.
Chloro(dimethyl)isopropylsilane
This monosilane is a versatile organosilicon compound used in the synthesis of functionalized silanes and as a coupling agent to improve adhesion between organic and inorganic materials.[1] It plays a significant role in the production of sealants, adhesives, and coatings.[1]
| Property | Value |
| CAS Number | 3634-56-8[2] |
| Synonyms | DMIPSCl, Dimethylisopropylchlorosilane, Isopropyldimethylchlorosilane[2] |
| Molecular Formula | C₅H₁₃ClSi |
| Molecular Weight | 136.70 g/mol |
| Boiling Point | 109-110 °C at 738 mmHg |
| Density | 0.869 g/mL at 25 °C |
| Refractive Index | n20/D 1.416 |
| Flash Point | 15 °C (59 °F) - closed cup |
Chlorodiethylisopropylsilane
A related organosilane with applications in organic synthesis.
| Property | Value |
| CAS Number | 107149-56-4 |
| Synonyms | Diethylisopropylsilyl Chloride |
| Molecular Formula | C₇H₁₇ClSi |
| Molecular Weight | 164.75 g/mol |
| Boiling Point | 73 °C at 32 mmHg |
| Density | 0.892 g/mL at 25 °C |
| Refractive Index | n20/D 1.438 |
| Flash Point | 37.8 °C (100.0 °F) - closed cup |
Diisopropylchlorosilane
This derivative is noted for its utility in intramolecular hydrosilylation reactions.
| Property | Value |
| CAS Number | 2227-29-4 |
| Synonyms | Chlorodiisopropylsilane |
| Molecular Formula | C₆H₁₅ClSi |
| Molecular Weight | 150.72 g/mol |
| Boiling Point | 58-60 °C at 50 mmHg |
| Density | 0.883 g/mL at 25 °C |
| Refractive Index | n20/D 1.429 |
| Flash Point | 38 °C (100.4 °F) - closed cup |
Chloro(triisopropyl)silane
Commonly known as TIPSCl, this is a sterically hindered organosilicon compound widely used as a protecting group for alcohols in organic synthesis.[3] Its stability is intermediate between that of tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers under acidic conditions, and it exhibits greater stability than both under basic conditions.[4]
| Property | Value |
| CAS Number | 13154-24-0 |
| Synonyms | TIPSCl, Triisopropylchlorosilane, Triisopropylsilyl chloride[5] |
| Molecular Formula | C₉H₂₁ClSi[3] |
| Molecular Weight | 192.80 g/mol [3] |
| Boiling Point | 198 °C at 739 mmHg[3] |
| Density | 0.901 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.452[3] |
| Flash Point | 62 °C (145 °F)[3] |
| Vapor Pressure | 1.16 mmHg at 20 °C[3] |
Experimental Protocols
Synthesis of Diisopropylchlorosilane
A common method for the synthesis of diisopropylchlorosilane involves the reaction of trichlorosilane with isopropylmagnesium chloride.[6] The following is a representative protocol adapted from patented procedures.
Reactants:
-
Magnesium chips
-
2-Chloropropane
-
Trichlorosilane
-
Tetrahydrofuran (THF)
-
n-Hexane
Procedure:
-
Under a nitrogen atmosphere, a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel is charged with magnesium chips and a portion of THF.
-
The mixture is heated to 40-65 °C to initiate the reaction.
-
A solution of 2-chloropropane in THF is then added dropwise while maintaining the temperature at 40-65 °C.
-
After the addition is complete, the reaction mixture is stirred at 40-65 °C for 0.5-3.0 hours to form isopropylmagnesium chloride.
-
The mixture is then cooled to a temperature between -30 °C and -10 °C.
-
A solution of trichlorosilane in n-hexane is added dropwise. This reaction is highly exothermic and results in the formation of a large amount of white solid.
-
Following the addition, the mixture is allowed to react for an additional 0.5-3.0 hours.
-
The reaction mixture is then subjected to suction filtration, and the filter cake is washed with n-hexane.
-
The filtrates are combined, and the majority of the solvents are removed by concentration.
-
The crude product is purified by rectification, collecting the fraction at 110-140 °C to yield diisopropylchlorosilane with a purity of 95.0%-99.0%.[6]
Protection of a Primary Alcohol using Chloro(triisopropyl)silane (TIPSCl)
The protection of alcohols as their triisopropylsilyl ethers is a common procedure in multi-step organic synthesis.[4][7] The following is a general method for the silylation of a primary alcohol.
Reactants and Reagents:
-
Primary alcohol (1 mmol)
-
Chloro(triisopropyl)silane (TIPSCl) (1.5–2 mmol)
-
Imidazole (3–4 mmol)
Procedure:
-
In a dry flask, the primary alcohol (1 mmol), imidazole (3–4 mmol), and Chloro(triisopropyl)silane (1.5–2 mmol) are added successively and mixed.[6]
-
For a solvent-free reaction, the mixture can be irradiated with microwaves.[6]
-
Alternatively, the reaction can be carried out in a solvent such as dichloromethane (DCM). To a 0.1 M solution of the alcohol in DCM at 0 °C, 2 equivalents of 2,6-lutidine are added, followed by 1.0 equivalent of the corresponding silyl triflate (prepared from TIPSCl). The reaction mixture is stirred at 0 °C for 15 minutes and then warmed to room temperature. After 2 hours, the reaction is quenched with an aqueous solution of NaHCO₃.[3]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the triisopropylsilyl ether.
Visualizations
Caption: Workflow for the protection of a primary alcohol using TIPSCl.
References
- 1. CN103232485A - High-strength triisopropyl chlorosilane synthesis method - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reaction of Chloro(isopropyl)silane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactions of chloro(isopropyl)silane with a range of nucleophiles, including alcohols, amines, and organometallic reagents. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into reaction mechanisms, experimental protocols, and quantitative data.
Introduction to Nucleophilic Substitution at Silicon
The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution at the silicon atom. Unlike carbon-centered SN2 reactions which proceed through a high-energy trigonal bipyramidal transition state, nucleophilic substitution at silicon (SN2@Si) often involves a more stable pentacoordinate intermediate.[1] This difference in mechanism is attributed to the larger size of the silicon atom and the availability of d-orbitals for bonding.
The general mechanism involves the attack of a nucleophile on the silicon center, leading to the displacement of the chloride leaving group. The stereochemistry of the reaction, either retention or inversion of configuration, is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.[2]
Reactions with Alcohols (Alcoholysis)
The reaction of this compound with alcohols, or alcoholysis, is a common method for the synthesis of isopropylsilyl ethers. These ethers are valuable as protecting groups in organic synthesis due to their stability under various conditions and their selective removal. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid byproduct.[3]
General Reaction Scheme
Caption: General reaction of this compound with an alcohol.
Experimental Protocols and Quantitative Data
While specific quantitative data for the reaction of this compound with a wide range of alcohols is not extensively documented in a single source, general procedures for silylation of alcohols provide a reliable framework. The following table summarizes typical reaction conditions and expected outcomes based on available literature for analogous systems.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropanol | Triethylamine | Toluene | 50-60 | 6 | ~65 | [3] |
| General Primary/Secondary Alcohol | Pyridine or Triethylamine | Inert Solvent | Room Temp. | - | High | [4] |
| General Alcohol | Imidazole or 2,6-Lutidine | DMF | ~40 | 10-20 | High | [4] |
Detailed Experimental Protocol (Adapted from a similar system[3]):
To a solution of this compound (1.0 eq) in dry toluene, a mixture of the desired alcohol (1.0 eq) and triethylamine (1.2 eq) in toluene is added dropwise with vigorous stirring. The reaction mixture is then heated to 50-60°C and stirred for several hours. After completion, the mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield the corresponding isopropylsilyl ether.
Reactions with Amines (Amination)
The reaction of this compound with primary and secondary amines provides a straightforward route to N-silylated amines. These compounds are useful as intermediates in organic synthesis and as silylating agents themselves. Similar to alcoholysis, a base is typically employed to scavenge the HCl produced during the reaction. In many cases, an excess of the amine reactant can also serve as the base.
General Reaction Scheme
Caption: General reaction of this compound with an amine.
Experimental Protocols and Quantitative Data
The following table outlines typical conditions for the amination of chlorosilanes.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropylamine | Triethylamine | Toluene | 50-60 | 6 | ~70 | [3] |
| Primary Amine | Triethylamine | Acetonitrile | Room Temp. | 1-3 | High | [4] |
| Secondary Amine | Triethylamine | Dichloromethane | Room Temp. | 2-3 | High | [4] |
Detailed Experimental Protocol (Adapted from a similar system[3]):
A solution of this compound (1.0 eq) in dry toluene is treated with a solution of the amine (2.0 eq, to act as both nucleophile and base) in toluene, added dropwise with stirring. The reaction mixture is heated to an appropriate temperature (e.g., 50-60°C) and maintained for several hours. Upon completion, the precipitated amine hydrochloride is removed by filtration. The solvent is evaporated from the filtrate, and the resulting N-isopropylsilylamine is purified by vacuum distillation.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with this compound to form new silicon-carbon bonds. These reactions are fundamental in organosilicon chemistry for the synthesis of a wide variety of organosilanes.
General Reaction Scheme
Caption: General reaction with an organometallic reagent.
Experimental Protocols and Quantitative Data
The reaction conditions and yields can vary significantly depending on the specific organometallic reagent and the desired degree of substitution.
| Nucleophile (Organometallic) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropylmagnesium chloride | Tetrahydrofuran/n-hexane | -10 to 0 | 0.5-1 | 50-60 (for diisopropylchlorosilane) | [5] |
| Phenylmagnesium bromide | Tetrahydrofuran | Room Temp. | 2 | High | [6] |
| General Organolithium Reagent | Diethyl ether or THF | Low to Room Temp. | - | Generally High | [7] |
Detailed Experimental Protocol for Grignard Reaction (Normal Addition, adapted from general procedures[8]):
A solution of this compound in an anhydrous ether solvent (such as diethyl ether or THF) is added dropwise to a stirred solution of the Grignard reagent (1.0-1.1 eq) at a low temperature (e.g., 0°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The desired organosilane product is then purified by distillation or chromatography.
Experimental Workflow for Grignard Reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. gelest.com [gelest.com]
- 6. Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents [organic-chemistry.org]
- 7. Isopropoxy(triethyl) silane | C9H22OSi | CID 262867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
Grignard Synthesis of Chloro(isopropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the Grignard synthesis of chloro(isopropyl)silane, a key intermediate in the synthesis of various organosilane compounds. The following sections provide a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.
Reaction Overview
The Grignard synthesis of this compound involves the reaction of a silicon halide, typically silicon tetrachloride (SiCl₄), with isopropylmagnesium chloride ((CH₃)₂CHMgCl). The reaction proceeds via nucleophilic attack of the isopropyl group from the Grignard reagent onto the electrophilic silicon atom of the silicon tetrachloride. Stoichiometric control is crucial to favor the formation of the monosubstituted product, this compound, over di-, tri-, and tetra-substituted silanes. The general inability to achieve perfectly clean, partial substitution is a primary limitation of the Grignard process for producing organohalosilanes.[1]
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.[2] The use of THF is common as it can accelerate the reaction compared to diethyl ether.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the Grignard synthesis of this compound. Please note that these values are representative and can vary based on specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| Isopropyl Chloride | 1.0 molar equivalent | |
| Magnesium Turnings | 1.1 molar equivalents | Slight excess to ensure complete reaction of the alkyl halide. |
| Silicon Tetrachloride | 1.0 molar equivalent | Stoichiometry is critical for monosubstitution. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | |
| Temperature (Grignard Formation) | Reflux | |
| Temperature (Reaction with SiCl₄) | -25 to -30 °C | Low temperature is crucial to control reactivity and improve selectivity.[5] |
| Reaction Time | 2-4 hours | |
| Product | ||
| Yield | 50-65% | Yields can be variable and are influenced by the control of reaction conditions. |
| Boiling Point | Approx. 98-100 °C | Estimated based on similar compounds. |
| Purity | >95% (after distillation) |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound via the Grignard reaction. These procedures are based on established methods for analogous syntheses.[5]
Preparation of Isopropylmagnesium Chloride
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven prior to use.[2]
-
Reagents: Magnesium turnings (1.1 eq.) are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: A solution of isopropyl chloride (1.0 eq.) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the isopropyl chloride solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Reaction Completion: The remaining isopropyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]
-
Titration: The concentration of the prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in the subsequent step.[5]
Synthesis of this compound
-
Apparatus Setup: A separate three-necked round-bottom flask is equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel. The flask is charged with silicon tetrachloride (1.0 eq.) and anhydrous diethyl ether. The flask is cooled to between -25 °C and -30 °C using a dry ice/acetone bath.[5]
-
Reverse Addition: The prepared isopropylmagnesium chloride solution is transferred to the dropping funnel and added dropwise to the rapidly stirred solution of silicon tetrachloride.[1] The temperature of the reaction mixture should be carefully maintained within the specified range.[5] This reverse addition (adding the Grignard reagent to the silane) is preferred for partial substitution.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature with continuous stirring. The mixture may then be gently refluxed for 30 minutes to ensure the reaction goes to completion.[5]
-
Workup: The reaction mixture is cooled to room temperature and the precipitated magnesium salts are removed by filtration under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.[5]
-
Purification: The combined ethereal filtrates are concentrated under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure this compound.[5]
Visual Representations
Signaling Pathway: Grignard Reaction Mechanism
References
Spectroscopic Characterization of Chloro(isopropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chloro(isopropyl)silane, a versatile reagent in organic synthesis and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Septet | 1H | Si-H |
| ~1.2 - 1.4 | Doublet | 6H | CH ₃ |
| ~1.0 - 1.2 | Multiplet | 1H | CH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~25 - 30 | C H(CH₃)₂ |
| ~18 - 22 | C H₃ |
²⁹Si NMR (Silicon-29 NMR)
| Chemical Shift (δ) ppm | Notes |
| ~10 to 30 | The chemical shift is sensitive to solvent and concentration. The presence of the electron-withdrawing chlorine atom shifts the resonance downfield compared to alkylsilanes. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretch (isopropyl) |
| 2200-2100 | Strong | Si-H stretch |
| 1465 | Medium | C-H bend (asymmetric, CH₃) |
| 1385 | Medium | C-H bend (symmetric, CH₃) |
| 880-800 | Strong | Si-C stretch |
| 600-500 | Strong | Si-Cl stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Abundance | Assignment | Notes |
| 122/124 | Moderate | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |
| 107/109 | Low | [M - CH₃]⁺ | Loss of a methyl group. |
| 79 | Strong | [M - C₃H₇]⁺ | Loss of the isopropyl group, often the base peak. |
| 43 | Strong | [C₃H₇]⁺ | Isopropyl cation. |
Experimental Protocols
Given the moisture-sensitive nature of chlorosilanes, all handling and sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1]
NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[2][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si NMR).
-
Data Acquisition:
-
Transfer the solution to a dry NMR tube and cap it securely.
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer.
-
For ²⁹Si NMR, a longer acquisition time or the use of relaxation agents may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum can be obtained from a thin film.[4][5]
-
Data Acquisition:
-
Mount the salt plates in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.[5]
-
Mass Spectrometry (MS)
-
Sample Introduction: Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
-
GC Conditions:
-
Injector: Use a split/splitless injector at a temperature of approximately 200-250°C.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a final temperature of around 250°C will ensure good separation.
-
Carrier Gas: Helium is typically used as the carrier gas.[10]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[11]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 30-200 is appropriate to detect the molecular ion and expected fragments.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
- 1. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. docbrown.info [docbrown.info]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comprehensive Technical Guide to the Handling and Storage of Isopropyl-Substituted Chlorosilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and storage of chloro(isopropyl)silane and related isopropyl-substituted chlorosilanes. These compounds are highly reactive and require stringent safety protocols to mitigate risks in a laboratory and manufacturing environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical and Physical Properties
Isopropyl-substituted chlorosilanes are a class of organosilicon compounds characterized by the presence of one or more isopropyl groups and at least one silicon-chlorine bond. They are typically flammable, corrosive, and moisture-sensitive liquids. The physical and chemical properties of several common isopropyl-substituted chlorosilanes are summarized below.
| Property | Chloro(triisopropyl)silane | Diisopropylchlorosilane | Chloro-isopropyl-dimethylsilane | Chlorodiethylisopropylsilane |
| CAS Number | 13154-24-0[1][2] | 2227-29-4[3] | 3634-56-8[4] | 107149-56-4 |
| Molecular Formula | C9H21ClSi[1] | C6H15ClSi | C5H13ClSi[4] | C7H17ClSi |
| Molecular Weight | 192.801 g/mol [1] | 150.71 g/mol | 136.69 g/mol [4] | 164.75 g/mol |
| Boiling Point | 199.1°C @ 760 mmHg[1] | 143°C (lit.)[3] | Not Available | 73°C @ 32 mmHg (lit.) |
| Flash Point | 62.8°C[1] | Not Available | Not Available | Not Available |
| Density | 0.9 ± 0.1 g/cm³[1] | Not Available | Not Available | 0.892 g/mL @ 25°C (lit.) |
| Refractive Index | n20/D 1.452 (lit.)[5] | Not Available | Not Available | n20/D 1.438 (lit.) |
Health Hazards and First Aid
All chlorosilanes are corrosive and will cause severe burns to any tissue they come in contact with.[6] They react with moisture to produce hydrogen chloride (HCl) gas, which is toxic and corrosive.[6]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2] If possible, continue irrigation during transport to a medical facility.[6]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[2] Seek immediate medical attention.[2]
Handling and Storage Protocols
Proper handling and storage procedures are paramount to ensuring safety.
Personal Protective Equipment (PPE)
When handling chlorosilanes, a complete set of protective equipment is essential.[6] This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[7]
-
Skin Protection: Wear protective gloves (e.g., rubber gloves), a lab coat, and other protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A self-contained breathing apparatus (SCBA) may be necessary for emergency response.[6]
Storage
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][3][8]
-
Keep containers tightly closed and store under a dry, inert atmosphere.[9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][8]
-
Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[2][10]
-
For larger volumes, consider storage in a firewall-isolated area or outdoors if possible.[6]
Spill and Leak Procedures
In the event of a spill or leak:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Use spark-proof tools.[2]
Experimental Protocols
General Handling
-
All work with chlorosilanes should be conducted in a well-ventilated chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2][10]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe mists or vapors.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2]
Quenching and Disposal
Chlorosilanes must be quenched before disposal. A general procedure for quenching reactive substances like chlorosilanes is as follows:
-
Work in a chemical fume hood.
-
Cover the substance with a hydrocarbon solvent like toluene.[11]
-
Slowly and cautiously add isopropanol or ethanol to the mixture.[11]
-
After the initial reaction subsides, cautiously add water.[11]
-
Neutralize the mixture with a dilute acid (e.g., sulfuric or hydrochloric acid) to a slightly acidic or neutral pH.[11]
-
The neutralized waste can then be transferred to an appropriate hazardous waste container.
Visualizations
Signaling Pathways and Workflows
Caption: Hydrolysis reaction of a generic this compound with water.
Caption: A generalized workflow for the safe handling of chlorosilanes.
Caption: Decision tree for emergency response to chlorosilane incidents.
References
- 1. Chloro(triisopropyl)silane | CAS#:13154-24-0 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. globalsilicones.org [globalsilicones.org]
- 7. scribd.com [scribd.com]
- 8. Chlorodiethylisopropylsilane 107149-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. kgroup.du.edu [kgroup.du.edu]
An In-depth Technical Guide on the Moisture Sensitivity of Chloro(isopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chloro(isopropyl)silane and its Moisture Sensitivity
This compound, a member of the organochlorosilane family, is a reactive chemical intermediate. Like other chlorosilanes, it is characterized by the presence of a silicon-chlorine bond, which is highly susceptible to nucleophilic attack by water. This reactivity is of critical importance in its application as a protecting agent for functional groups in pharmaceutical synthesis and as a precursor in the synthesis of silicones and other organosilicon compounds.[1]
The primary reaction upon exposure to moisture is hydrolysis, where the chloro group is displaced by a hydroxyl group, forming isopropylsilanetriol and releasing corrosive hydrogen chloride (HCl) gas.[2] The newly formed silanols are unstable and readily undergo condensation to form siloxane oligomers and polymers, with the concomitant elimination of water. The overall process is exothermic and can proceed rapidly.
Chemical Reactivity and Mechanism
The hydrolysis of chlorosilanes is a well-studied process that can proceed through different mechanisms depending on the reaction conditions.[3] In the presence of water, the reaction is initiated by the nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds via a transition state where the silicon atom is pentacoordinate.[3] The presence of additional water molecules can catalyze the reaction by facilitating proton transfer.[3]
The general reaction scheme is as follows:
-
Hydrolysis: The Si-Cl bond is cleaved by water to form a silanol and hydrogen chloride.
-
Condensation: The silanols are highly reactive and condense with each other to form siloxane bonds (Si-O-Si), releasing water. This process can continue to form longer chains and cross-linked networks.
The rate of hydrolysis is influenced by several factors, including:
-
Steric Hindrance: Larger alkyl groups, such as the isopropyl group, can sterically hinder the approach of water to the silicon center, potentially slowing the reaction compared to smaller alkyl-substituted chlorosilanes.
-
Electronic Effects: Alkyl groups are electron-donating, which can influence the electrophilicity of the silicon atom.
-
pH: The hydrolysis of silanes is generally catalyzed by both acids and bases.[4]
-
Solvent: The choice of solvent can affect the solubility of the chlorosilane and the availability of water, thereby influencing the reaction rate.[5]
Quantitative Data on Silane Hydrolysis
As previously mentioned, specific experimental kinetic data for the hydrolysis of this compound was not found in the surveyed literature. However, to provide a frame of reference for its potential reactivity, the following table summarizes hydrolysis rate constants for other relevant silane compounds. It is important to note that direct comparison is challenging due to varying experimental conditions.
| Silane Compound | Catalyst/Conditions | Rate Constant | Reference |
| Methyltriethoxysilane (MTES) | pH 3.134 | 0 - 0.23 M⁻¹ min⁻¹ | [4] |
| Tetraethoxysilane (TEOS) | pH 3.134 | 0 - 0.18 M⁻¹ min⁻¹ | [4] |
| Aminotriethoxy silane (APTS) | Deuterated ethanol, no catalyst, 25 °C | Initial: 2.77 x 10⁻⁴ s⁻¹, Secondary: 0.733 x 10⁻⁴ s⁻¹ | [4] |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% aqueous dilution, pH 5.4, 26°C | Pseudo-first order: 0.026 min⁻¹ | [6] |
Experimental Protocols for Studying Moisture Sensitivity
The moisture sensitivity of this compound can be quantitatively assessed by monitoring its hydrolysis rate. The following is a detailed methodology adapted from a procedure for chloromethylsilanes, which can be applied to this compound.[4]
Objective: To determine the rate of hydrolysis of this compound by monitoring the change in conductivity of the reaction mixture over time.
Materials:
-
This compound
-
Deionized water
-
Conductivity meter with a data logging interface
-
Magnetic stirrer and stir bar
-
Glass beaker (250 mL)
-
Syringe or micropipette for accurate addition of the silane
-
Stopwatch
-
Fume hood
Procedure:
-
Preparation: Set up the beaker with a known volume of deionized water on the magnetic stirrer within a fume hood. Place the conductivity probe in the water and allow the reading to stabilize.
-
Initiation of Reaction: Start the magnetic stirrer at a constant speed to ensure rapid mixing. Simultaneously, inject a precise amount of this compound into the water and start the stopwatch and data logging.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the hydrolysis reaction.
-
Data Analysis: The rate of reaction can be determined from the rate of change of conductivity, as the formation of HCl directly correlates with the increase in ionic conductivity.
Alternative Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to monitor the disappearance of the this compound peak and the appearance of peaks corresponding to the silanol and siloxane products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to separate and identify the volatile components of the reaction mixture, allowing for the quantification of the remaining this compound over time.[5]
Safety and Handling Precautions
This compound is a hazardous chemical that must be handled with appropriate safety precautions.
-
Moisture: Due to its high reactivity with water, it must be handled under anhydrous conditions, typically in a dry glovebox or under an inert atmosphere (e.g., nitrogen or argon). All glassware and equipment must be thoroughly dried before use.
-
Hydrogen Chloride Gas: The hydrolysis of this compound produces corrosive and toxic hydrogen chloride gas. All work should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Spills: In case of a spill, do not use water to clean it up, as this will accelerate the release of HCl gas. Use an inert absorbent material, and dispose of it as hazardous waste.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for determining hydrolysis rate by conductivity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Chloro Silanes | Triisopropyl Chlorosilane Hydrolysis [cfmats.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Reactivity of the Si-Cl Bond in Chloro(isopropyl)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the silicon-chlorine (Si-Cl) bond in chloro(isopropyl)silane and its derivatives. The Si-Cl bond is a key functional group in organosilicon chemistry, enabling a wide array of synthetic transformations. Its reactivity is central to the utility of this compound as a versatile reagent in organic synthesis, materials science, and pharmaceutical development. This document details the chemical properties, reaction kinetics, and experimental protocols associated with the Si-Cl bond in this class of compounds, supported by quantitative data and visual diagrams to facilitate a deeper understanding.
Physicochemical and Safety Data
Chloro(isopropyl)silanes are typically colorless to pale yellow liquids with a pungent odor. They are highly reactive towards moisture and protic solvents. The physical properties of chloro(dimethyl)isopropylsilane and diisopropylchlorosilane, close analogs of this compound, are summarized in Table 1. Due to their reactivity, these compounds are flammable and cause severe skin burns and eye damage.[1] Appropriate safety precautions, such as handling under an inert atmosphere and using personal protective equipment, are essential.[2]
Table 1: Physicochemical Properties of Isopropyl-substituted Chlorosilanes
| Property | Chloro(dimethyl)isopropylsilane | Diisopropylchlorosilane |
| CAS Number | 3634-56-8[3] | 2227-29-4[4] |
| Molecular Formula | C₅H₁₃ClSi[3] | C₆H₁₅ClSi[4] |
| Molecular Weight | 136.7 g/mol [3] | 150.72 g/mol [4] |
| Boiling Point | 109 - 110 °C[3] | 58-60 °C at 50 mmHg[4] |
| Density | 0.869 g/mL[3] | 0.883 g/mL at 25 °C[4] |
| Refractive Index | 1.416[3] | 1.429 at 20 °C[4] |
Reactivity of the Si-Cl Bond
The Si-Cl bond in this compound is highly polarized due to the difference in electronegativity between silicon and chlorine, making the silicon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The primary mode of reactivity for the Si-Cl bond is nucleophilic substitution. A wide range of nucleophiles can displace the chloride ion, leading to the formation of new silicon-element bonds. The general mechanism for this reaction is depicted below.
Caption: General mechanism of nucleophilic substitution at the silicon center.
Chlorosilanes readily react with water in a process called hydrolysis to form silanols (R₃SiOH) and hydrochloric acid. The silanol intermediates are often unstable and can undergo self-condensation to form siloxanes (R₃Si-O-SiR₃). The rate of hydrolysis is influenced by factors such as the steric bulk of the substituents on the silicon atom and the pH of the medium.[5][6]
In a similar fashion to hydrolysis, this compound reacts with alcohols to produce alkoxysilanes (R₃SiOR') and HCl.[7] This reaction is a fundamental method for the synthesis of silyl ethers, which are widely used as protecting groups in organic synthesis. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Grignard reagents (R'MgX) and other organometallic compounds are potent nucleophiles that react with chlorosilanes to form new silicon-carbon bonds.[8] This reaction is a cornerstone of organosilicon chemistry, allowing for the introduction of a wide variety of organic groups onto the silicon atom. The stoichiometry of the reaction can be controlled to achieve partial or complete substitution of the chlorine atoms.[8]
Experimental Protocols
The following sections provide detailed experimental procedures for key reactions involving the Si-Cl bond in isopropyl-substituted chlorosilanes.
Synthesis of Diisopropylchlorosilane
This protocol describes the synthesis of diisopropylchlorosilane via a Grignard reaction, a common method for preparing organochlorosilanes.[4][9]
Materials:
-
Magnesium turnings
-
2-Chloropropane
-
Trichlorosilane
-
Tetrahydrofuran (THF), anhydrous
-
n-Hexane, anhydrous
-
Hydrochloric acid (concentrated)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of a solution of 2-chloropropane in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 2-chloropropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of trichlorosilane in anhydrous n-hexane to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation and purify the diisopropylchlorosilane by fractional distillation under reduced pressure.
References
- 1. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 2227-29-4,DIISOPROPYLCHLOROSILANE | lookchem [lookchem.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of Chloro(isopropyl)silane in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of chloro(isopropyl)silane as a protecting group for hydroxyl functionalities in carbohydrate synthesis. The strategic application of silyl ethers, particularly those derived from this compound and its close analogue, triisopropylsilyl chloride (TIPSCl), offers significant advantages in the regioselective protection of carbohydrates, a critical aspect in the synthesis of complex oligosaccharides and glycoconjugates.
Introduction
Protecting group chemistry is a cornerstone of carbohydrate synthesis, enabling the selective modification of multiple hydroxyl groups with similar reactivities. Silyl ethers are widely employed as protecting groups due to their ease of introduction, stability under various reaction conditions, and mild removal.[1] this compound, and the structurally similar and more frequently documented triisopropylsilyl chloride (TIPSCl), are bulky silylating agents that exhibit a high degree of regioselectivity, primarily reacting with the sterically less hindered primary hydroxyl groups of pyranosides.[2][3] This selectivity is crucial for the synthesis of well-defined carbohydrate building blocks.
The triisopropylsilyl (TIPS) group, introduced using TIPSCl, provides robust protection and is stable to a wide range of reagents and pH conditions, yet it can be selectively removed when required.[4] These characteristics make it an invaluable tool in multistep synthetic sequences common in drug development and glycobiology research.
Key Applications
-
Regioselective Protection of Primary Alcohols: The primary application of this compound and its analogues is the selective protection of the C-6 hydroxyl group in hexopyranosides. This allows for subsequent modifications at other positions of the sugar ring.
-
Orthogonal Protection Strategies: Isopropylsilyl ethers can be used in conjunction with other protecting groups (e.g., benzyl ethers, acetals) in orthogonal protection schemes, where each group can be removed selectively under specific conditions.
-
Enhanced Solubility: The introduction of lipophilic silyl groups can improve the solubility of polar carbohydrates in organic solvents, facilitating reactions and purification.
Experimental Protocols
The following protocols are representative examples for the protection of a primary hydroxyl group in a pyranoside using a bulky silyl chloride and its subsequent deprotection.
Protocol 1: Regioselective 6-O-Silylation of a Methyl Glycopyranoside
This protocol describes the selective protection of the primary hydroxyl group at the C-6 position of a methyl glycopyranoside using triisopropylsilyl chloride (TIPSCl) as a representative bulky chlorosilane.
Materials:
-
Methyl α-D-glucopyranoside
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) or DMAP (1.5 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.1 - 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-25 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-O-triisopropylsilyl-methyl-α-D-glucopyranoside.
Protocol 2: Deprotection of the Isopropylsilyl Ether
This protocol outlines the removal of the triisopropylsilyl group to regenerate the free hydroxyl group. The use of fluoride ions is a common and mild method for cleaving silicon-oxygen bonds.[5]
Materials:
-
6-O-Triisopropylsilyl-protected carbohydrate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 6-O-triisopropylsilyl-protected carbohydrate (1.0 eq) in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 4 hours, monitoring the progress by TLC.[4]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Quantitative Data
The selection of a silylating agent is often guided by the desired stability of the protecting group and the specific reaction conditions. The following table summarizes the relative stability of common silyl ethers, which correlates with the ease of deprotection.
| Silyl Ether | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 100,000 |
Data adapted from literature sources. The values are approximate and can vary depending on the substrate and reaction conditions.
The high relative stability of the TIPS group under both acidic and basic conditions makes it a robust protecting group suitable for multi-step syntheses.
Visualization of Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the protection and deprotection of a carbohydrate using a bulky chlorosilane and the reaction mechanism for the silylation step.
References
Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis
Silylation is a chemical modification technique that replaces active hydrogen atoms in a molecule with a silyl group, typically a trimethylsilyl (TMS) group.[1] This process is crucial for the GC-MS analysis of non-volatile or thermally labile compounds containing functional groups such as hydroxyls, carboxyls, amines, and thiols.[2][3] The resulting silyl derivatives are more volatile, less polar, and more thermally stable, making them amenable to gas chromatography.[1][3]
Application: Steroid Profiling in Biological Samples
The analysis of steroids by GC-MS is essential in clinical diagnostics and anti-doping control. Due to their low volatility, derivatization is a mandatory step.[4] A common strategy involves a two-step process: methoximation to protect keto groups followed by silylation of hydroxyl groups.[5]
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine to the dried residue. Cap the vial and heat at 80°C for 30 minutes.[5]
-
Extraction: After cooling, add 400 µL of water and extract the methoximated steroids with 2 x 1000 µL of methyl tert-butyl ether (MtBE). Combine the organic phases and evaporate to dryness.[5]
-
Silylation: Add 50 µL of a mixture of MSTFA and trimethylsilylimidazole (TSIM) (9:1, v/v) to the dried residue. Allow the reaction to proceed at room temperature for 30 minutes.[5]
-
Analysis: Dilute the sample with a suitable solvent (e.g., 950 µL MtBE) and inject it into the GC-MS system.[5]
Alternatively, a solid-phase analytical derivatization (SPAD) method can be employed for a faster procedure.[6]
-
Reagent Preparation: Prepare the derivatization reagent by dissolving 60 mg of ammonium iodide and 45 mg of dithiothreitol in 30 mL of MSTFA.[6]
-
Sample Loading: Load the urine sample onto a C18-E SPE cartridge.
-
Derivatization: Pass the derivatization reagent through the cartridge and heat at 80°C for 10 minutes.[6]
-
Elution and Analysis: Elute the derivatized steroids and analyze by GC-MS/MS.
Application: Analysis of Free Fatty Acids
Free fatty acids require derivatization to reduce their polarity and improve their chromatographic behavior. Silylation is a common method for this purpose.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of the fatty acid mixture in an aprotic solvent like acetonitrile.
-
Reaction Mixture: In a GC vial, combine 100 µL of the fatty acid solution with 50 µL of BSTFA or MSTFA containing 1% trimethylchlorosilane (TMCS). This provides a significant molar excess of the reagent.[7]
-
Reaction Conditions: Cap the vial, vortex for 10 seconds, and heat in an oven or incubator at 60°C for 60 minutes. The optimal time and temperature may vary depending on the specific analytes.[7]
-
Analysis: After cooling, the sample can be diluted with a solvent such as dichloromethane (DCM) and is then ready for GC-MS analysis.[7]
Application: Metabolomic Profiling
In metabolomics, a wide range of small molecules are analyzed, many of which require derivatization for GC-MS analysis. A two-step derivatization is standard practice to capture a broad spectrum of metabolites.[2][8]
-
Sample Preparation: Lyophilize the sample to ensure it is completely dry, as water will interfere with the silylation reaction.[2]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with agitation.[2] This step converts aldehydes and ketones to their methoxime derivatives, preventing tautomerization.[2]
-
Silylation: Add 80 µL of MSTFA to the vial and incubate at 37°C for 30 minutes with agitation.[2] This will silylate hydroxyl, carboxyl, thiol, and amine groups.[2]
-
Analysis: The sample is then ready for injection into the GC-MS.
Quantitative Data Summary
The following tables summarize typical reaction conditions and GC-MS parameters for the analysis of silylated compounds.
Table 1: Derivatization Reaction Conditions
| Analyte Class | Reagent(s) | Temperature (°C) | Time | Reference |
| Steroids | 2% O-methylhydroxylamine HCl in pyridine, then MSTFA:TSIM (9:1) | 80, then RT | 30 min, then 30 min | [5] |
| Steroids (SPAD) | MSTFA/NH₄I/DTT | 80 | 10 min | [6] |
| Fatty Acids | BSTFA or MSTFA + 1% TMCS | 60 | 60 min | [7] |
| Metabolites | Methoxyamine HCl in pyridine, then MSTFA | 37 | 90 min, then 30 min | [2] |
| General Silylation | BSTFA + Pyridine | 65 | ~20 min | [9] |
Table 2: GC-MS Instrumental Parameters
| Parameter | Silylated Amino Acids | Silylated Parabens | Silylated Polar Compounds |
| GC Column | HP5MS (30 m, 0.25 mm, 0.25 µm) | - | Crossbond 5% diphenyl/95% dimethyl polysiloxane (30 m, 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) | Helium (1 mL/min) | - |
| Injector Temp. | 250°C | 260°C | - |
| Oven Program | 70°C (1 min) -> 170°C (10°C/min) -> 280°C (30°C/min, hold 5 min) | 100°C (4 min) -> 300°C (25°C/min, hold 3 min) | 70°C (1 min) -> 190°C (30°C/min, hold 1 min) -> 230°C (15°C/min, hold 3 min) -> 270°C (30°C/min, hold 1 min) |
| MS Ion Source | 200°C | 180°C | 200°C |
| Ionization | EI, 70 eV | - | EI, 70 eV |
| Reference | [10] | [11] | [12] |
Visualizations
Caption: General workflow for silylation derivatization.
Caption: Simplified steroid biosynthesis pathway.
References
- 1. gcms.cz [gcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. iris.unina.it [iris.unina.it]
- 11. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 12. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Protection of Diols with Di(isopropyl)silyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective protection of diols using di(isopropyl)silyl groups, primarily through the use of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). This methodology is particularly valuable in organic synthesis for the temporary protection of 1,2-, 1,3-, and other suitably positioned diols, enabling selective reactions at other functional groups within a molecule.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Silyl ethers are widely employed as protecting groups due to their ease of formation, stability under various reaction conditions, and mild removal. For the protection of diols, the formation of a cyclic silyl ether using a bifunctional silylating agent offers a robust and selective approach. The tetraisopropyldisiloxanediyl (TIPDS) group is a bulky protecting group that can bridge two hydroxyl groups, forming a stable cyclic system. This is most commonly achieved using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), which reacts with diols to form a 1,3-dioxa-2,4-disilacyclohexane ring system or related structures depending on the diol spacing. The steric bulk of the isopropyl groups provides high stability to the protecting group under a range of conditions.
Reaction Mechanism
The protection of a diol with TIPDSCl₂ proceeds via a two-step nucleophilic substitution at the silicon atoms. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms of TIPDSCl₂. An amine base, such as pyridine or imidazole, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.
Application Notes and Protocols: The Use of Chloro(isopropyl)silanes in Nucleoside Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of chloro(isopropyl)silane derivatives, particularly 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), in nucleoside chemistry. This reagent is a cornerstone for the simultaneous protection of the 3'- and 5'-hydroxyl groups of ribonucleosides, a critical step in the synthesis of modified nucleosides and oligonucleotides for therapeutic and research applications.
Introduction
The selective protection of hydroxyl groups is a fundamental challenge in nucleoside chemistry. Chloro(isopropyl)silanes, and specifically 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, offer a robust solution for the regioselective protection of the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of ribonucleosides. This protection strategy, often referred to as the Markiewicz procedure, leaves the 2'-hydroxyl group available for further chemical modifications, which is essential for the synthesis of various nucleoside analogs with antiviral, anticancer, and other therapeutic properties. The resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected nucleosides are stable intermediates that can be efficiently carried through subsequent synthetic steps and deprotected under mild conditions.[1]
Key Applications
The primary application of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in nucleoside chemistry is the formation of a cyclic silyl ether linkage between the 3' and 5' hydroxyl groups. This strategy is widely employed for:
-
Facilitating 2'-O-Modification: With the 3'- and 5'-hydroxyls masked, the 2'-hydroxyl group is readily accessible for various chemical transformations, including alkylation, acylation, and the introduction of other functional groups.
-
Synthesis of Oligonucleotides: The protected nucleosides serve as key building blocks in the synthesis of RNA and modified oligonucleotides.
-
Preparation of Nucleoside Analogs: This methodology is instrumental in the development of novel nucleoside-based therapeutics where modifications at the 2'-position are crucial for biological activity.
Experimental Protocols
Protocol 1: General Procedure for the 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) Protection of Ribonucleosides
This protocol, adapted from the Markiewicz procedure, describes the simultaneous protection of the 3'- and 5'-hydroxyl groups of various ribonucleosides.
Materials:
-
Ribonucleoside (e.g., Uridine, Adenosine, Guanosine, Cytidine)
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EA)
-
Petroleum ether (PE) or Hexanes
Procedure:
-
The ribonucleoside is dried by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled in an ice bath (0 °C).
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the pyridine is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes).
Quantitative Data for 3',5'-O-TIPS Protection of Various Nucleosides:
| Nucleoside | Molar Ratio (Nucleoside:TIPDSiCl₂) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Uridine | 1 : 1.1 | Pyridine | 16 | 0 to RT | 100 | [2] |
| Adenosine | 1 : 1.1 | Pyridine | 16-24 | 0 to RT | 70-92 | [1] |
| Guanosine | 1 : 1.1 | Pyridine | 16-24 | 0 to RT | 70-92 | [1] |
| Cytidine (N⁴-benzoyl) | 1 : 1.1 | Pyridine | 16-24 | 0 to RT | 70-92 | [1] |
1H NMR Characterization Data for Selected Protected Nucleosides:
| Compound | Key 1H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)uridine | Signals corresponding to the isopropyl groups and the ribose moiety. |
| N⁶-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine | Characteristic signals for the benzoyl group, isopropyl groups, and the ribose protons. |
| N²-Isobutyryl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine | Signals for the isobutyryl group, isopropyl groups, and the ribose protons. |
| N⁴-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine | Signals for the benzoyl group, isopropyl groups, and the ribose protons. |
Protocol 2: Deprotection of the 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) Group
This protocol describes the removal of the TIPS protecting group to regenerate the 3'- and 5'-hydroxyl functions.
Materials:
-
3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) protected nucleoside
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional)
-
3M Sodium Acetate
-
Butanol
-
Ethanol
Procedure:
-
The protected nucleoside is dissolved in anhydrous DMSO.
-
Triethylamine trihydrofluoride (excess) is added to the solution. For sensitive substrates, triethylamine can be added prior to the TEA·3HF.[3]
-
The reaction mixture is heated to 65 °C for 2.5 hours.[3]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is precipitated by the addition of a solution of sodium acetate and butanol.
-
The precipitate is collected by centrifugation, washed with ethanol, and dried under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key steps in the application of this compound chemistry in nucleoside synthesis.
Caption: Workflow for the protection, modification, and deprotection of ribonucleosides.
Caption: General reaction scheme for the 3',5'-O-TIPS protection of ribonucleosides.
Conclusion
The use of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane provides a highly efficient and regioselective method for the protection of the 3'- and 5'-hydroxyl groups of ribonucleosides. This strategy is indispensable for the synthesis of 2'-modified nucleosides and their incorporation into oligonucleotides. The protocols provided herein offer a reliable foundation for researchers in the field of nucleoside chemistry and drug development.
References
Chloro(isopropyl)silane as a reagent in total synthesis
To a solution of the primary alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF) were added imidazole (2.5 equiv) and chloro(triisopropyl)silane (TIPSCl, 1.5 equiv). The reaction mixture was stirred at room temperature for 12 hours. The reaction was then diluted with diethyl ether and washed sequentially with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to give the desired TIPS ether in 91% yield. [1][2]
Application 4: Protection of a Primary Alcohol in the Total Synthesis of Bryostatin 16 (Trost Synthesis)
The Trost synthesis of bryostatin 16 also featured the use of chloro(triisopropyl)silane for the protection of a primary alcohol. This step was essential for the successful execution of their convergent synthetic strategy. [3][4] Quantitative Data:
| Reagent | Molar Equiv. | Concentration | Solvent | Temperature | Time | Yield |
| Alcohol Intermediate | 1.0 | - | DMF | Room Temp. | Overnight | 91% |
| TIPSCl | 1.2 | - | DMF | Room Temp. | Overnight | 91% |
| Imidazole | 2.0 | - | DMF | Room Temp. | Overnight | 91% |
Experimental Protocol:
To a solution of the alcohol (1.0 equiv) in dimethylformamide (DMF) were added imidazole (2.0 equiv) and chloro(triisopropyl)silane (TIPSCl, 1.2 equiv). The mixture was stirred at room temperature overnight. The reaction was then diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to afford the TIPS-protected alcohol in 91% yield. [3][4] General Experimental Workflow for Silyl Protection:
Caption: A generalized workflow for the protection of alcohols using this compound.
References
- 1. Total synthesis of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of bryostatin 16 using atom-economical and chemoselective approaches [ideas.repec.org]
- 4. Total Synthesis of Bryostatin 16 by Trost [organic-chemistry.org]
Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilyl (TIPS) ethers are valuable protecting groups for hydroxyl functionalities in multi-step organic synthesis. Their steric bulk confers significant stability towards a wide range of reaction conditions, including acidic and basic environments, making them more robust than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[1][2] However, this stability necessitates specific and sometimes forcing conditions for their removal. The selective deprotection of TIPS ethers in the presence of other functional groups or less hindered silyl ethers is a critical operation in the synthesis of complex molecules.[3]
These application notes provide an overview of common methods for the deprotection of TIPS ethers, complete with detailed experimental protocols and a comparative data summary to guide the selection of the most appropriate method for a given synthetic challenge.
Deprotection Methodologies
The cleavage of the silicon-oxygen bond in TIPS ethers is typically achieved under acidic conditions or by treatment with a fluoride source.[4] The choice of reagent depends on the substrate's sensitivity to acid or fluoride ions and the presence of other protecting groups.
Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, forming a strong Si-F bond and thus effectively cleaving the Si-O bond.[3]
-
Tetrabutylammonium Fluoride (TBAF): This is the most common fluoride source for silyl ether deprotection.[5] It is typically used as a solution in tetrahydrofuran (THF). The reaction is generally fast and efficient.
-
Hydrofluoric Acid (HF) Complexes: Reagents like HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF) offer a less basic alternative to TBAF, which can be advantageous for base-sensitive substrates.[3][6] These reactions must be conducted in plasticware as HF reacts with glass.
Acid-Catalyzed Deprotection
Protic or Lewis acids can be employed to hydrolyze TIPS ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule or the conjugate base.[7]
-
Inorganic and Organic Acids: Hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and camphorsulfonic acid (CSA) are commonly used.[6][7] The reaction conditions, such as temperature and solvent, can be tuned to achieve selective deprotection.
-
Lewis Acids: Certain Lewis acids can also effect the cleavage of silyl ethers.
Comparative Data of Deprotection Protocols
The following table summarizes various conditions for the deprotection of TIPS ethers, providing a basis for comparison.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| n-Bu₄N⁺F⁻ (TBAF) | THF | Room Temp. | 30 min - 4 h | 84 - 95% | A common and generally effective method.[6] |
| HF | MeCN | Room Temp. | 2 h | 91% | Requires plasticware.[6] |
| HCl | H₂O, MeOH | Room Temp. | 15 h | 81% | A straightforward acidic method.[6] |
| Et₃N·3HF | THF | Room Temp. | 2.5 days | 100% | A milder fluoride source.[6] |
| Iron(III) Tosylate | MeOH | Reflux | Slow | - | Effective upon heating.[8] |
| AgF | MeOH | Room Temp. | 3.5 h | - | Used for deprotection of TIPS-protected acetylenes.[9] |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF
This protocol describes a general procedure for the cleavage of a TIPS ether using TBAF.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF (approximately 0.1 M concentration).
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Deprotection using Hydrofluoric Acid-Pyridine Complex
This protocol is suitable for substrates that may be sensitive to the basicity of TBAF. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). All reactions involving HF must be carried out in plastic labware.
Materials:
-
TIPS-protected alcohol
-
Hydrofluoric acid-pyridine complex (HF·pyr)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF-pyridine complex to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Diagrams
Caption: General workflow for the deprotection of a TIPS ether.
Conclusion
The deprotection of triisopropylsilyl ethers is a fundamental transformation in organic synthesis. The choice between fluoride-based and acid-catalyzed methods should be made based on the overall molecular architecture and the presence of other sensitive functional groups. The protocols provided herein offer reliable starting points for achieving efficient and clean deprotection of TIPS-protected alcohols. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a new substrate.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. synarchive.com [synarchive.com]
- 7. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. scholars.iwu.edu [scholars.iwu.edu]
- 9. redalyc.org [redalyc.org]
Application Notes and Protocols: Cleavage of Isopropylsilyl Eaters with Tetrabutylammonium Fluoride (TBAF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triisopropylsilyl (TIPS) ethers are valuable protecting groups for hydroxyl functionalities in organic synthesis due to their steric bulk, which confers significant stability towards a range of reaction conditions. However, their efficient and selective cleavage is a critical step in the final stages of the synthesis of complex molecules. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the deprotection of silyl ethers, including the sterically hindered TIPS group. The high affinity of the fluoride ion for silicon drives the cleavage reaction, forming a strong silicon-fluoride bond. These application notes provide detailed protocols and compiled data for the TBAF-mediated cleavage of isopropylsilyl ethers.
Data Presentation
The following table summarizes quantitative data for the cleavage of various triisopropylsilyl (TIPS) ethers using TBAF under different reaction conditions. The data highlights the influence of substrate structure and reaction parameters on yield and reaction time.
| Substrate (TIPS Ether of) | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | 1.1 eq. TBAF in THF | 0 to rt | 45 min | ~95% | General Protocol |
| Secondary Alcohol | 1.1 eq. TBAF in THF | rt | 2 h | >90% | General Protocol |
| Tertiary Alcohol | 1.1 eq. TBAF in THF | rt | 12-24 h | Variable | General Protocol |
| Phenol | 1.1 eq. TBAF in THF | rt | < 1 h | >95% | General Protocol |
| Primary Alcohol with secondary TBDPS ether | 1.0 M TBAF in THF | rt | 8 h | 89% | Selective Deprotection Example |
| Hindered Secondary Alcohol | 3.0 eq. TBAF in THF | 50 | 24 h | 85% | Hindered Substrate Example |
Note: Reaction times and yields can vary significantly based on the specific substrate, solvent purity, and the concentration of TBAF. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or other analytical techniques. The basicity of TBAF can sometimes lead to side reactions; in such cases, using TBAF buffered with acetic acid may be beneficial.
Experimental Protocols
General Protocol for the Deprotection of a Primary Triisopropylsilyl (TIPS) Ether:
Materials:
-
TIPS-protected primary alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet (optional, for sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the TIPS-protected primary alcohol (1.0 equiv) in anhydrous THF (0.1–0.5 M) at room temperature is added a 1.0 M solution of TBAF in THF (1.1–1.5 equiv).
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC. For primary TIPS ethers, the reaction is often complete within 1-4 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.
Mandatory Visualization
Caption: Workflow for the TBAF-mediated deprotection of a TIPS ether.
Caption: Mechanism of TBAF-mediated cleavage of isopropylsilyl ethers.
Application Notes and Protocols: Chloro(isopropyl)silane as a Versatile Intermediate for Functional Silanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloro(isopropyl)silane, with its characteristic bifunctional nature, is a highly valuable intermediate in organosilicon chemistry.[1] The molecule possesses two key reactive sites: a labile silicon-chlorine (Si-Cl) bond and two silicon-hydride (Si-H) bonds. This dual reactivity allows for a diverse range of chemical transformations, making it a foundational building block for synthesizing a wide array of functional silanes.[1]
The Si-Cl bond is susceptible to nucleophilic substitution, providing a straightforward route to introduce alkoxy, amino, and other functional groups.[2][3][4] Concurrently, the Si-H bonds are available for hydrosilylation reactions, enabling the addition of the silane across unsaturated carbon-carbon or carbon-heteroatom bonds, a cornerstone of silicon-carbon bond formation.[5][6] This document provides detailed application notes and protocols for the use of this compound in the synthesis of functional silanes, which are pivotal in materials science, as coupling agents, and for surface modification.[7][8][9]
Primary Reaction Pathways
This compound's utility stems from its two distinct reactive centers, which can be targeted to produce different classes of functional silanes.
-
Nucleophilic Substitution: The polarized Si-Cl bond readily reacts with nucleophiles such as alcohols, amines, and organometallic reagents.[2][10] This reaction typically proceeds by splitting out hydrogen chloride (HCl), which is often scavenged by a base to drive the reaction to completion.[4] This pathway is fundamental for creating alkoxy- and aminosilanes.
-
Hydrosilylation: This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[5][6] It is an atom-economical method for forming stable silicon-carbon bonds and is typically catalyzed by transition metal complexes, most notably platinum-based catalysts.[6][11]
Caption: General reaction pathways for this compound.
Application Note 1: Synthesis of Alkoxyisopropylsilanes via Nucleophilic Substitution
Alkoxyisopropylsilanes are versatile compounds used as surface modifying agents, adhesion promoters, and as precursors for silica-based materials. The synthesis involves the reaction of this compound with an alcohol in the presence of a base to neutralize the HCl byproduct.
Quantitative Data Summary
| Alcohol Reactant | Base | Solvent | Reaction Temp. (°C) | Yield (%) | Reference |
| Isopropanol | Pyridine | Toluene | 25 - 50 | >65 | [3] |
| Ethanol | Triethylamine | Diethyl Ether | 0 - 25 | High | General Protocol |
| Methanol | N,N-Diisopropylethylamine | Dichloromethane | 0 - 25 | High | General Protocol |
Experimental Protocol: Synthesis of Isopropoxy(isopropyl)silane
This protocol is adapted from the general principles of reacting chlorosilanes with alcohols.[3]
Materials:
-
This compound
-
Anhydrous Isopropanol
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Condenser and nitrogen inlet
-
Distillation apparatus
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
In the flask, dissolve this compound (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous isopropanol (1.05 eq) dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield the pure isopropoxy(isopropyl)silane.
Caption: Workflow for alkoxyisopropylsilane synthesis.
Application Note 2: Synthesis of Functional Silanes via Hydrosilylation
Hydrosilylation is a powerful method for creating silicon-carbon bonds, enabling the attachment of the isopropylsilyl group to organic molecules containing double or triple bonds.[5] This reaction is crucial for synthesizing silane coupling agents and for modifying organic polymers.[12][13] The reaction is typically catalyzed by platinum complexes like Karstedt's or Speier's catalyst.[11]
Quantitative Data Summary for Hydrosilylation of Alkenes
| Alkene Substrate | Catalyst | Solvent | Reaction Temp. (°C) | Yield (%) | Regioselectivity | Reference |
| 1-Octene | Speier's Catalyst (H₂PtCl₆) | Toluene | 60 - 80 | >90 | Anti-Markovnikov | [5] |
| Allyl Chloride | Rh(I) complex | None | 25 | >99 | Anti-Markovnikov | [14] |
| Styrene | Karstedt's Catalyst | THF | 50 | High | Terminal Addition | [15] |
Experimental Protocol: Hydrosilylation of 1-Octene
This protocol describes a typical platinum-catalyzed hydrosilylation reaction.
Materials:
-
This compound
-
1-Octene (distilled before use)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous Toluene
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, nitrogen-purged Schlenk flask, add anhydrous toluene and 1-octene (1.0 eq).
-
Add Karstedt's catalyst (typically 10-20 ppm Pt relative to the alkene).
-
Heat the mixture to 50-60 °C.
-
Slowly add this compound (1.1 eq) via syringe while stirring. The reaction is often exothermic.
-
Maintain the temperature and stir for 2-4 hours after the addition is complete.
-
Monitor the disappearance of the Si-H bond (approx. 2150 cm⁻¹) using FT-IR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, chloro(isopropyl)(octyl)silane, can be purified by vacuum distillation.
Caption: A simplified Chalk-Harrod mechanism for hydrosilylation.
References
- 1. WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents [patents.google.com]
- 2. Chloro Silanes | Triisopropyl Chlorosilane Hydrolysis [cfmats.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [openresearch.okstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. specialchem.com [specialchem.com]
- 9. scispace.com [scispace.com]
- 10. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platinum catalysed hydrosilylation of propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40496J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Silylation with Chloro(isopropyl)silane
This technical support guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during silylation reactions using chloro(isopropyl)silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound for silylation?
A1: The most prevalent side reactions include:
-
Hydrolysis: this compound can react with trace amounts of water in the reaction mixture to form isopropylsilanol. This silanol is unstable and can self-condense to form 1,1,3,3-tetraisopropyldisiloxane.[1][2]
-
Incomplete Silylation: Due to the steric bulk of the isopropyl groups, the reaction may not proceed to completion, leaving unreacted starting material.[1]
-
Reaction with Alcoholic Solvents: If an alcohol is used as a solvent, it can react with this compound to form an alkoxysilane.[1][3]
-
Formation of Symmetrical Siloxanes: The silanol intermediate can also react with another molecule of this compound to form the disiloxane.
Q2: My NMR spectrum shows an unexpected peak around 1.0-1.2 ppm. What could this be?
A2: A complex multiplet in this region, integrating to a large number of protons, is often indicative of the formation of 1,1,3,3-tetraisopropyldisiloxane, a common byproduct from the hydrolysis of this compound.
Q3: Why is my reaction sluggish or incomplete?
A3: The isopropyl groups on the silicon atom are sterically hindering, which can slow down the rate of silylation.[1] To drive the reaction to completion, it may be necessary to use a slight excess of the silylating agent, a more potent base, or higher reaction temperatures and longer reaction times.[4][5]
Q4: Can the choice of base influence the outcome of the reaction?
A4: Absolutely. The base is crucial for scavenging the HCl generated during the reaction.[1] Common bases include triethylamine, diisopropylethylamine (Hünig's base), and imidazole. For sterically hindered chlorosilanes like this compound, stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge may be beneficial. Imidazole is often a good choice as it can act as a catalyst as well as a base.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during silylation with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired silylated product | Incomplete reaction due to steric hindrance. | Increase reaction time and/or temperature. Use a slight excess (1.1-1.5 equivalents) of this compound. Consider a more reactive silylating agent if possible.[4][5] |
| Presence of water leading to hydrolysis of the silylating agent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Presence of a significant amount of 1,1,3,3-tetraisopropyldisiloxane | Hydrolysis of this compound. | Rigorously exclude water from the reaction. Use freshly distilled solvents and reagents. Add a dehydrating agent like molecular sieves.[2] |
| Formation of an alkoxysilane byproduct | Reaction with an alcohol solvent or impurity. | Use a non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1] |
| Difficult purification | The byproduct (e.g., disiloxane) has a similar polarity to the desired product. | Optimize the reaction to minimize byproduct formation. Consider alternative purification techniques such as distillation or preparative HPLC if standard column chromatography is ineffective. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol
This protocol outlines a standard procedure for the silylation of a primary or secondary alcohol with this compound.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.5 eq.) or imidazole (2.2 eq.).[4]
-
Addition of Silylating Agent: Add this compound (1.2 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation under Scrupulously Anhydrous Conditions
This protocol is designed to minimize the formation of hydrolysis-related side products.
-
Solvent and Reagent Preparation: Distill all solvents from an appropriate drying agent (e.g., DCM from calcium hydride). Distill liquid reagents under reduced pressure. Dry solid reagents in a vacuum oven.
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under a high vacuum. Allow the apparatus to cool under a positive pressure of dry argon.
-
Procedure: Follow the steps outlined in Protocol 1, but ensure all additions are made via syringe through a septum, maintaining a positive pressure of inert gas throughout the experiment. The use of a solvent still to obtain freshly distilled, anhydrous solvent immediately before use is highly recommended.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of reaction conditions on the yield of the desired silyl ether and the formation of the major byproduct, 1,1,3,3-tetraisopropyldisiloxane.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Silyl Ether (%) | Yield of Disiloxane (%) |
| 1 | Triethylamine (1.5) | DCM | 25 | 12 | 75 | 15 |
| 2 | Triethylamine (1.5) | DCM | 40 (reflux) | 12 | 85 | 10 |
| 3 | Imidazole (2.2) | DMF | 25 | 12 | 92 | 5 |
| 4 | Imidazole (2.2) | DMF | 40 | 12 | 95 | <2 |
| 5 | Triethylamine (1.5) | DCM (not anhydrous) | 25 | 12 | 40 | 50 |
This data is illustrative and intended to demonstrate trends.
Visualizations
Caption: Reaction pathways in silylation with this compound.
Caption: Troubleshooting workflow for silylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Chloro(isopropyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chloro(isopropyl)silane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Grignard reaction and hydrosilylation.
Grignard Synthesis Troubleshooting
Question: My Grignard reaction to synthesize this compound has a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Grignard synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Poor Grignard Reagent Formation: The formation of isopropylmagnesium chloride is the critical first step.
-
Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the reaction. Activate the magnesium by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1][2][3] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents (typically THF or diethyl ether) are used.[4][5]
-
Impure Alkyl Halide: The isopropyl chloride should be pure and dry.
-
-
Side Reactions:
-
Wurtz Coupling: The formation of bipropyl is a common side reaction. This can be minimized by slow, controlled addition of the isopropyl chloride to the magnesium suspension.
-
Reaction with Solvent: While generally stable in ether and THF, prolonged heating can lead to reactions with the solvent.
-
-
Incorrect Stoichiometry:
-
Inaccurate Grignard Concentration: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction with the silicon tetrachloride precursor.[6][7][8][9] Common titration methods involve using iodine or diphenylacetic acid as an indicator.[6][9]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The reaction of the Grignard reagent with the silicon precursor is exothermic. Maintain a low temperature (e.g., -10 to 0 °C) during the addition to prevent side reactions.[2]
-
Troubleshooting Workflow: Low Yield in Grignard Synthesis
Caption: Troubleshooting Decision Tree for Low Yield in Grignard Synthesis.
Hydrosilylation Troubleshooting
Question: My hydrosilylation reaction to produce this compound shows low conversion and the formation of byproducts. What should I investigate?
Answer:
Optimizing hydrosilylation reactions requires careful consideration of the catalyst, substrate, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Issues:
-
Catalyst Activity: Platinum-based catalysts like Karstedt's or Speier's catalyst are commonly used.[10] Ensure the catalyst is active and has been stored correctly. The valence state of the platinum can affect activity, with Pt(0) being the most active.[10]
-
Catalyst Concentration: The optimal catalyst loading is crucial. Too little catalyst will result in slow or incomplete reactions, while too much can sometimes lead to side reactions.[11] Typical concentrations range from 5 to 50 ppm.[10]
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic. Proper temperature control is necessary to prevent side reactions. The optimal temperature can vary depending on the specific catalyst and substrates.
-
Inhibitors: The presence of impurities in the reactants or solvent can inhibit the catalyst.
-
-
Side Reactions:
-
Isomerization of the Alkene: The platinum catalyst can cause isomerization of propene to other isomers that may be less reactive.
-
Dehydrogenative Silylation: This can be a significant side reaction, leading to the formation of silsesquioxanes and other byproducts.[12]
-
Optimization Workflow: Hydrosilylation Reaction
Caption: Workflow for Optimizing Hydrosilylation Reaction Conditions.
FAQs
Q1: What is the best method for purifying this compound?
A1: Fractional distillation is the most common and effective method for purifying this compound.[13][14][15] Due to the close boiling points of different chlorosilane species that may be present in the crude product, a distillation column with a high number of theoretical plates is recommended for efficient separation.[13][14]
Q2: How can I analyze the purity of my this compound product?
A2: Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique for determining the purity of this compound and identifying any byproducts.[16][17][18][19][20] A capillary column with a non-polar stationary phase is typically used.
Q3: What are the key safety precautions when working with this compound and its precursors?
A3:
-
Moisture Sensitivity: Chlorosilanes react with moisture to release hydrochloric acid (HCl), which is corrosive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Flammability: Grignard reagents and the solvents used (ether, THF) are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Corrosivity: Chlorosilanes and HCl are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Quenching: Grignard reactions should be quenched carefully by the slow, dropwise addition of a quenching agent (e.g., saturated aqueous ammonium chloride) at low temperature to control the exothermic reaction.[4]
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the synthesis of this compound. The data is based on general principles of Grignard and hydrosilylation reactions and may require optimization for specific experimental setups.
Table 1: Grignard Synthesis of this compound - Parameter Effects
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Temperature | Low (-10 to 0 °C) | Optimal | High | Minimizes side reactions. |
| High (> 20 °C) | Decreased | Decreased | Increased formation of byproducts. | |
| Solvent | THF | Good | Good | Generally preferred for Grignard formation. |
| Diethyl Ether | Good | Good | Lower boiling point can be a limitation. | |
| Reactant Ratio | 1:1 (Grignard:SiCl4) | Moderate | Moderate | May result in a mixture of products. |
| (i-PrMgCl:SiCl4) | 2:1 | High | High | Favors the formation of di-substituted product. |
| >2:1 | Decreased | Low | Leads to over-alkylation. |
Table 2: Hydrosilylation of Propene with Dichlorosilane - Parameter Effects
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Selectivity | Notes |
| Catalyst | Karstedt's | High | High | Highly active Pt(0) catalyst.[10] |
| Speier's | Good | Good | H2PtCl6 in isopropanol.[10] | |
| Catalyst Loading | 5-10 ppm | Good | High | Sufficient for most reactions. |
| 10-50 ppm | High | High | May be needed for less reactive systems.[10] | |
| >50 ppm | High | May Decrease | Can lead to side reactions.[11] | |
| Temperature | 80-120 °C | High | High | Optimal range for many platinum-catalyzed hydrosilylations. |
| >150 °C | Decreased | Decreased | Increased risk of side reactions and catalyst decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Isopropyl chloride
-
Silicon tetrachloride (SiCl4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of isopropyl chloride in anhydrous THF.
-
Add a small portion of the isopropyl chloride solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
Cool the Grignard reagent to room temperature. The concentration should be determined by titration.[6][7][8][9]
-
-
Reaction with Silicon Tetrachloride:
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of silicon tetrachloride in anhydrous n-hexane.
-
Cool the silicon tetrachloride solution to -10 °C using an ice-salt bath.
-
Slowly add the prepared isopropylmagnesium chloride solution from the dropping funnel to the cooled silicon tetrachloride solution with vigorous stirring. Maintain the temperature below 0 °C. A large amount of white precipitate (magnesium salts) will form.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture under a nitrogen atmosphere to remove the magnesium salts.
-
Wash the filter cake with anhydrous n-hexane.
-
Combine the filtrate and washings.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure, collecting the fraction at the appropriate boiling point.[2]
-
Protocol 2: Synthesis of this compound via Hydrosilylation
Materials:
-
Dichlorosilane (SiH2Cl2)
-
Propene
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
Set up a high-pressure stainless-steel reactor equipped with a magnetic stir bar, a gas inlet, a pressure gauge, and a thermocouple.
-
Purge the reactor with nitrogen to remove air and moisture.
-
-
Hydrosilylation Reaction:
-
Add anhydrous toluene and the Karstedt's catalyst to the reactor.
-
Cool the reactor to the desired temperature (e.g., 80 °C).
-
Introduce dichlorosilane into the reactor.
-
Slowly feed propene gas into the reactor, maintaining a constant pressure.
-
Monitor the reaction temperature and pressure. The reaction is exothermic, so cooling may be required to maintain the desired temperature.
-
After the desired reaction time, stop the propene feed and cool the reactor to room temperature.
-
-
Purification:
-
Vent any unreacted propene.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the toluene by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. data.epo.org [data.epo.org]
- 14. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 15. Chlorosilane - Wikipedia [en.wikipedia.org]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from Chloro(isopropyl)silane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving chloro(isopropyl)silanes.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of silylated products.
Problem 1: Emulsion formation during aqueous workup after silylation.
Q: I performed a silylation reaction using chloro(triisopropyl)silane and now I'm getting a persistent emulsion during the aqueous wash. How can I break it?
A: Emulsion formation is common when quenching reactions containing silyl ethers and unreacted chlorosilanes. Here are several strategies to resolve this issue:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Change in Solvent Polarity: If possible, try adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of ethyl acetate if you are using a nonpolar solvent like hexane).
-
Patience and Gentle Inversion: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling or inverting the funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
Filtration through Celite®: As a last resort, you can filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion, and the layers can then be separated.
Problem 2: Difficulty in removing triisopropylsilanol byproduct.
Q: My purified product is contaminated with triisopropylsilanol. How can I effectively remove it?
A: Triisopropylsilanol is a common byproduct resulting from the hydrolysis of unreacted chloro(triisopropyl)silane or the silyl ether product under certain conditions. Its removal can be challenging due to its physical properties.
-
Column Chromatography: Careful column chromatography is the most effective method. Triisopropylsilanol is more polar than the desired silyl ether product. Using a gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increasing the polarity, should allow for the separation of the less polar product from the more polar silanol.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from triisopropylsilanol, vacuum distillation can be an effective purification method.[1]
-
Aqueous Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help to deprotonate the silanol, increasing its solubility in the aqueous phase. However, be cautious as this can potentially lead to the cleavage of your desired silyl ether, especially if it is sensitive to basic conditions.
Problem 3: The silylated product appears to be decomposing on the silica gel column.
Q: I'm trying to purify my triisopropylsilyl (TIPS) protected compound using silica gel chromatography, but it seems to be degrading. What could be the cause and how can I prevent this?
A: While TIPS ethers are generally robust, they can be susceptible to cleavage on acidic silica gel.
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (1-2%).[2] Pack the column with this slurry. This will help to prevent the acidic sites on the silica from cleaving the silyl ether.
-
Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for purifying acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time the compound spends in contact with the silica gel.
Problem 4: Difficulty visualizing the silylated product on a TLC plate.
Q: My silylated product is not showing up on the TLC plate under UV light. How can I visualize it?
A: Many silyl ethers do not have a UV chromophore and will therefore be invisible under UV light.[3][4][5] Here are some common staining methods for visualization:
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as alcohols (if deprotection occurs on the plate) or compounds with double or triple bonds.
-
P-Anisaldehyde Stain: This is a general-purpose stain that reacts with many organic compounds upon heating to produce colored spots.
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that provides colored spots with a wide range of organic compounds upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as temporary brown spots.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a chloro(isopropyl)silane reaction?
A1: Besides the desired silylated product, common impurities include:
-
Unreacted Starting Material: The alcohol or other substrate that was intended to be silylated.
-
Unreacted this compound: The silylating agent itself.
-
Triisopropylsilanol: Formed from the hydrolysis of unreacted this compound during the workup.
-
Hexa-isopropyldisiloxane: Formed from the condensation of two molecules of triisopropylsilanol.
-
Salts: Such as triethylammonium chloride if triethylamine is used as a base in the reaction.
Q2: How can I quickly assess the success of my silylation reaction before a full workup and purification?
A2: A quick Thin Layer Chromatography (TLC) analysis of the crude reaction mixture can be very informative. Spot the starting material and the reaction mixture side-by-side. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot (higher Rf value) corresponding to the silylated product.
Q3: What is a general workup procedure for a reaction involving chloro(triisopropyl)silane?
A3: A typical workup procedure is as follows:
-
Quench the reaction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to the reaction mixture to quench any unreacted chloro(triisopropyl)silane.
-
Extract the product: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the organic layer: Wash the combined organic layers sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
Q4: Can I use distillation to purify my silylated product?
A4: Yes, if your product is a liquid and is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[1] It is particularly useful for separating the desired product from non-volatile impurities. You will need to know the boiling points of your product and potential impurities to assess the feasibility of this method.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000 | 100 |
| Triisopropylsilyl | TIPS | 100,000 | >100,000 |
Data is approximate and can vary based on reaction conditions and substrate.
Table 2: Common TLC Stains for Visualizing Silylated Compounds
| Stain | Preparation | Visualization | Comments |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL H₂O | Yellow/brown spots on a purple background. | Good for oxidizable functional groups. |
| p-Anisaldehyde | 2.5 mL p-anisaldehyde, 2 mL H₂SO₄, 1 mL acetic acid in 70 mL ethanol | Various colored spots upon heating. | A good general-purpose stain. |
| Ceric Ammonium Molybdate (CAM) | 2 g Ce(NH₄)₂(NO₃)₆, 5 g (NH₄)₆Mo₇O₂₄·4H₂O in 100 mL 10% H₂SO₄ | Blue spots upon heating. | Another effective general-purpose stain. |
| Iodine | A few crystals of I₂ in a sealed chamber. | Brown spots. | Non-destructive, but spots fade over time.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of a Triisopropylsilyl (TIPS) Ether
-
Prepare the Column:
-
Select an appropriate size column based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a nonpolar solvent system, as determined by prior TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product and then any more polar impurities.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified silyl ether.
-
Mandatory Visualization
Caption: Workflow for silylation reaction workup and purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Purification [chem.rochester.edu]
- 3. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Silyl Ether Deprotection
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of byproducts generated during the cleavage of silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during silyl ether deprotection?
A1: The primary byproducts depend on the deprotection reagent used:
-
Fluoride-based reagents (e.g., TBAF, HF-Pyridine): The main byproducts are the corresponding silyl fluoride (R₃SiF) and, upon aqueous workup, silanols (R₃SiOH). Silanols can readily dimerize to form siloxanes (R₃Si-O-SiR₃).[1][2] When using Tetra-n-butylammonium fluoride (TBAF), you will also have tetrabutylammonium salts as byproducts.[3]
-
Acid-catalyzed deprotection: In the presence of protic solvents like methanol, silyl ethers can be converted to other silyl species, such as methoxysilanes (e.g., trimethylmethoxysilane), which are often volatile.[4] The silicon-containing byproducts will ultimately hydrolyze to silanols and siloxanes upon aqueous workup.
Q2: My desired product is sensitive to basic conditions. How can I avoid decomposition when using TBAF?
A2: The basicity of TBAF can lead to low yields or decomposition of sensitive substrates.[5] To mitigate this, you can:
-
Buffer the TBAF: Adding acetic acid to TBAF can neutralize its basicity, providing a less harsh deprotection environment.[5]
-
Use alternative fluoride sources: HF-Pyridine is a common alternative that is generally less basic than TBAF.[5]
-
Consider acidic conditions: If your compound is stable under acidic conditions, this is a viable alternative to fluoride-based methods.[6]
Q3: I'm observing incomplete deprotection. What are the likely causes and solutions?
A3: Incomplete deprotection can be due to several factors:
-
Steric hindrance: Bulky silyl ethers (e.g., TIPS, TBDPS) are more resistant to cleavage than smaller ones (e.g., TMS, TES).[7] Increasing the reaction time or temperature may be necessary.
-
Insufficient reagent: Ensure you are using a sufficient excess of the deprotection reagent, especially for challenging substrates. For TBAF deprotections, it is common to use 1.5-2.0 equivalents of TBAF per silyl ether.
-
Reagent quality: TBAF solutions, in particular, can degrade over time. Using a fresh bottle or a recently prepared solution is advisable.
Q4: After deprotection with TBAF, I'm struggling to remove the tetrabutylammonium salts during purification. What are the best strategies?
A4: Tetrabutylammonium salts can be challenging to remove, especially if your product is polar.[3][8]
-
Aqueous Workup: For non-polar to moderately polar compounds, a standard aqueous workup is often sufficient to remove the majority of TBAF-related byproducts.[8]
-
Ion-Exchange Resin: For polar products where aqueous extraction leads to product loss, a highly effective method involves treating the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate. This method sequesters the tetrabutylammonium cation without an aqueous extraction.[3][9][10]
-
Specialized Chromatography: In some cases, reverse-phase chromatography may be necessary to separate highly polar products from residual TBAF.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the removal of silyl ether byproducts.
Problem 1: Low Yield of Deprotected Product
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains | Incomplete reaction | Increase reaction time, temperature, or equivalents of deprotecting agent. Verify reagent quality. |
| Multiple unidentified spots on TLC | Decomposition of starting material or product | If using TBAF, consider buffering with acetic acid or switching to a milder reagent like HF-Pyridine. For acid-sensitive substrates, ensure the deprotection conditions are not too harsh. |
| Product lost during workup | Product is water-soluble | Avoid aqueous extractions. Use a resin-based workup for TBAF removal or precipitate the product if possible. |
Problem 2: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Greasy/oily product after column chromatography | Co-elution with siloxane byproducts | Siloxanes are often non-polar. Optimize flash chromatography conditions by using a less polar eluent system to retain the product on the column while washing out the siloxanes. If the product is also very non-polar, consider derivatizing it to a more polar compound before purification, if feasible. |
| Product contaminated with tetrabutylammonium salts | Inefficient removal of TBAF byproducts | For non-polar products, perform a thorough aqueous workup. For polar products, use the DOWEX resin and calcium carbonate workup method.[9][10] |
| Product streaking on silica gel column | Residual acid or base from deprotection | Neutralize the crude product mixture before loading it onto the column. For basic compounds, consider using a silica gel column treated with a small amount of triethylamine in the eluent. |
Data Presentation
Table 1: Comparison of Common Silyl Ether Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | Common Byproducts |
| TBAF | 1.1-3 eq. in THF, 0°C to RT | Highly effective for a wide range of silyl ethers.[4] | Can be basic, leading to side reactions with sensitive substrates.[5] Byproducts can be difficult to remove.[3] | Tetrabutylammonium salts, silyl fluorides, silanols, siloxanes. |
| HF-Pyridine | Excess in THF/Pyridine, 0°C | Milder and less basic than TBAF. Good for selective deprotections.[11] | Highly toxic and corrosive; requires special handling precautions (e.g., plastic labware). | Pyridinium fluoride, silyl fluorides, silanols, siloxanes. |
| Acidic Conditions (e.g., CSA, p-TsOH, HCl) | Catalytic to stoichiometric amounts in MeOH or THF/H₂O | Often mild and can be highly selective for less hindered silyl ethers. Byproducts can be volatile.[4] | Not suitable for acid-sensitive substrates. May require longer reaction times for hindered silyl ethers.[6] | Silanols, siloxanes, corresponding acid salt. |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection and Aqueous Workup
-
Dissolve the silyl-protected compound (1 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equiv. per silyl group) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Removal of TBAF Byproducts using Ion-Exchange Resin
This protocol is adapted from a procedure developed by Kishi and co-workers and is particularly useful for polar products.[9][10]
-
Following a TBAF-mediated deprotection in THF (as described in Protocol 1, steps 1-4), add DOWEX 50WX8-400 resin (or a similar sulfonic acid resin) and powdered calcium carbonate to the reaction mixture. A typical ratio is ~5-10 g of resin and ~1.5-3 g of calcium carbonate per mmol of TBAF used.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the resin and inorganic salts.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., THF) or another suitable solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product should be largely free of tetrabutylammonium salts and can be further purified by flash column chromatography to remove silanol/siloxane byproducts.
Visualizations
General Workflow for Silyl Ether Deprotection and Purification
Caption: General experimental workflow for silyl ether deprotection.
Troubleshooting Decision Tree for Silyl Ether Deprotection
Caption: Troubleshooting decision tree for common deprotection issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 一种简易方便的去除脱硅反应中TBAF的方法 | www.wenxuecity.com [wenxuecity.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Steric Hindrance Effects in Chloro(isopropyl)silane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloro(isopropyl)silane and related sterically hindered silanes.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with this compound so slow compared to reactions with chlorotrimethylsilane?
A1: The primary reason for the reduced reaction rate is steric hindrance. The isopropyl groups on the silicon atom are significantly larger than the methyl groups in chlorotrimethylsilane. This bulkiness impedes the approach of the nucleophile (e.g., an alcohol) to the electrophilic silicon center, thereby increasing the activation energy of the reaction and slowing it down.[1]
Q2: Can I use the same reaction conditions for this compound as I would for less hindered chlorosilanes?
A2: While the fundamental principle of the reaction is the same, you will likely need to adjust the conditions to account for the steric bulk of the isopropyl groups. This may include using a stronger base, a more polar aprotic solvent to facilitate the reaction, and potentially longer reaction times or higher temperatures. For particularly hindered substrates, more reactive silylating agents, such as the corresponding silyl triflates, may be necessary.[2]
Q3: How does the stability of the resulting isopropylsilyl ether compare to a trimethylsilyl (TMS) ether?
A3: Isopropylsilyl ethers, such as those derived from triisopropylchlorosilane (TIPS ethers), are significantly more stable towards hydrolysis and other cleavage conditions than TMS ethers. This increased stability is also a direct result of steric hindrance, which protects the silicon-oxygen bond from attack. This property makes them useful as robust protecting groups in multi-step syntheses.
Q4: What is the mechanism of hydrolysis for chlorosilanes, and how does steric hindrance affect it?
A4: The hydrolysis of chlorosilanes proceeds via a nucleophilic attack of water on the silicon atom. The reaction is complex and can be influenced by the number of water molecules involved in the transition state.[3][4] Steric hindrance from bulky substituents like isopropyl groups will slow down the rate of hydrolysis by making the silicon center less accessible to water molecules.[5] The acute toxicity of many chlorosilanes is primarily due to the hydrogen chloride gas produced upon rapid hydrolysis with moisture.[6][7]
Q5: Are there alternative, more reactive silylating agents for hindered alcohols?
A5: Yes, if a chlorosilane is not reactive enough due to steric hindrance, you can convert it into a more reactive species in situ. For example, the addition of silver triflate to a reaction with benzoyldiisopropylchlorosilane transforms it into the more reactive triflate silyl ester, which can then silylate even tertiary alcohols.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | 1. Insufficient reaction time: Sterically hindered reactions are slower. | 1. Monitor the reaction by TLC or GC/MS and extend the reaction time accordingly. |
| 2. Weak base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. | 2. Switch to a stronger base, such as imidazole or triethylamine. For very hindered systems, consider stronger, non-nucleophilic bases. | |
| 3. Inappropriate solvent: The solvent may not be suitable for the reaction. | 3. Use a polar aprotic solvent like DMF or acetonitrile to help stabilize charged intermediates and increase the reaction rate. | |
| 4. Reagent quality: The this compound or other reagents may have degraded due to moisture. | 4. Ensure all reagents are anhydrous and handle them under an inert atmosphere. | |
| Formation of side products | 1. Self-condensation of silanols: If moisture is present, the chlorosilane can hydrolyze to a silanol, which can then self-condense. | 1. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Reaction with solvent: The solvent may be reacting with the chlorosilane. | 2. Choose an inert, aprotic solvent. | |
| Difficulty in purifying the product | 1. Removal of silylating agent byproducts: The byproducts of the silylation reaction can be difficult to remove. | 1. An aqueous workup can help remove salts formed from the base. Careful column chromatography is often necessary. |
| 2. Product instability on silica gel: The silyl ether may be sensitive to the acidity of silica gel. | 2. Consider using neutral or deactivated silica gel for chromatography, or alternative purification methods like distillation. |
Quantitative Data Summary
The following table provides a comparative overview of the relative reactivity of different chlorosilanes in silylation reactions. The data illustrates the significant impact of steric hindrance on reaction efficiency.
| Chlorosilane | Structure | Relative Reactivity (Qualitative) | Typical Reaction Time for Primary Alcohol Silylation (h) |
| Chlorotrimethylsilane (TMSCl) | (CH₃)₃SiCl | Very High | < 1 |
| Chloro(triethyl)silane (TESCl) | (CH₃CH₂)₃SiCl | High | 1 - 3 |
| Chloro(tert-butyldimethyl)silane (TBSCl) | (CH₃)₃C(CH₃)₂SiCl | Moderate | 2 - 8 |
| Chloro(triisopropyl)silane (TIPSCl) | ((CH₃)₂CH)₃SiCl | Low | 8 - 24 |
| Chloro(tert-butyldiphenyl)silane (TBDPSCl) | ((CH₃)₃C)(C₆H₅)₂SiCl | Very Low | 12 - 48 |
Note: Reaction times are estimates and can vary significantly based on the specific substrate, base, solvent, and temperature.
Detailed Experimental Protocol: Protection of a Primary Alcohol with Triisopropylchlorosilane (TIPSCl)
This protocol describes the silylation of a primary alcohol using triisopropylchlorosilane and imidazole as a base.
Materials:
-
Primary alcohol (1.0 eq)
-
Triisopropylchlorosilane (TIPSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
To an oven-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DCM.
-
-
Addition of Silylating Agent:
-
Slowly add triisopropylchlorosilane (1.2 eq) to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure triisopropylsilyl ether.
-
Visualizations
Caption: Steric hindrance effect on silylation reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. CHLOROSILANES - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. globalsilicones.org [globalsilicones.org]
Catalyst Selection for Chloro(isopropyl)silane Silylation: A Technical Support Center
Welcome to the technical support center for catalyst selection in chloro(isopropyl)silane silylation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for silylation with this compound?
A1: The most common approach for silylation with chlorosilanes, including this compound, involves the use of a stoichiometric or catalytic amount of a nitrogen-containing base. These bases act as catalysts by activating the silylating agent or as acid scavengers to neutralize the HCl byproduct. Commonly used bases include imidazole, pyridine, triethylamine (TEA), and 4-(dimethylamino)pyridine (DMAP). For substrates that are sensitive to basic conditions, Lewis acid catalysts can be considered, although this is less common for routine protection.
Q2: How do I choose the right catalyst for my specific substrate (e.g., primary, secondary, tertiary alcohol)?
A2: The choice of catalyst depends on the steric hindrance of the alcohol and its sensitivity to acid or base.
-
Primary Alcohols: These are the most reactive and can often be silylated using milder bases like triethylamine or pyridine in an appropriate solvent.
-
Secondary Alcohols: Silylation of secondary alcohols is slower and may require a more potent catalyst system. Imidazole is a highly effective catalyst for these reactions. The use of 4-(dimethylamino)pyridine (DMAP) as a co-catalyst with a stoichiometric base like triethylamine can also significantly accelerate the reaction.
-
Tertiary Alcohols: These are the most sterically hindered and challenging to silylate. A strong catalyst system, such as imidazole in a polar aprotic solvent like dimethylformamide (DMF), is often necessary.[1] Reaction times will be longer, and heating may be required.
Q3: What are the recommended solvents for this compound silylation?
A3: The choice of solvent can significantly impact the reaction rate and yield.
-
Apolar Solvents: Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly used. Reactions in these solvents often proceed cleanly but may be slower.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can significantly accelerate the silylation of hindered alcohols.[2] However, work-up procedures can be more complex due to the high boiling point and water miscibility of DMF. Acetonitrile is another polar aprotic solvent that can be effective.
Q4: What is the typical stoichiometry for the substrate, this compound, and catalyst?
A4: A slight excess of the silylating agent and the base is generally recommended to drive the reaction to completion.
-
This compound: 1.1 to 1.5 equivalents relative to the substrate.
-
Base (as a scavenger): 1.1 to 2.0 equivalents. If the base is also the catalyst (e.g., imidazole), a larger excess may be beneficial.
-
Catalyst (e.g., DMAP): 0.05 to 0.2 equivalents when used as a co-catalyst with a stoichiometric base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently active catalyst: The chosen base may not be strong enough for the substrate. 2. Steric hindrance: The substrate (e.g., a tertiary alcohol) is too bulky. 3. Low reaction temperature: The activation energy for the reaction is not being met. 4. Poor quality reagents: The this compound may have hydrolyzed, or the solvent may contain water. | 1. Switch to a more effective catalyst system (e.g., imidazole in DMF or TEA with catalytic DMAP). 2. Increase the reaction temperature and prolong the reaction time. For extremely hindered substrates, a different silylating agent may be necessary. 3. Heat the reaction mixture. Common temperatures range from room temperature to 80°C. 4. Use freshly opened or distilled reagents and ensure anhydrous conditions by using dry solvents. |
| Formation of Side Products | 1. Hydrolysis of this compound: Presence of water in the reaction mixture leads to the formation of disiloxanes. 2. Substrate degradation: The substrate may be sensitive to the basic or acidic conditions generated during the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. If the substrate is base-sensitive, consider using a non-nucleophilic hindered base like 2,6-lutidine. If acid-sensitive, ensure a sufficient amount of base is present to neutralize all generated HCl. |
| Difficult Purification | 1. Excess silylating agent and siloxane byproducts: These can co-elute with the desired product during chromatography. 2. High-boiling solvent: DMF can be difficult to remove completely. | 1. Quench the reaction with a small amount of water or methanol to hydrolyze any remaining chlorosilane. The resulting silanol and disiloxane are often more polar and easier to separate by silica gel chromatography. 2. Perform an aqueous workup to remove DMF. Partition the reaction mixture between a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether) and water. Repeat the aqueous extraction multiple times. |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol using Triethylamine
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere, add triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Silylation of a Hindered Secondary Alcohol using Imidazole
-
To a solution of the secondary alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere, add imidazole (2.5 equiv.).
-
Add this compound (1.5 equiv.) to the mixture.
-
Heat the reaction to 40-60 °C and stir for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic mixture extensively with water to remove DMF and imidazole, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Catalyst and Solvent Recommendations for this compound Silylation of Alcohols
| Substrate Type | Primary Catalyst | Co-Catalyst (Optional) | Recommended Solvent(s) | Typical Reaction Conditions |
| Primary Alcohol | Triethylamine, Pyridine | DMAP | DCM, THF | 0 °C to Room Temperature |
| Secondary Alcohol | Imidazole, Triethylamine | DMAP | DCM, THF, Acetonitrile | Room Temperature to 40 °C |
| Tertiary Alcohol | Imidazole | - | DMF, Acetonitrile | 40 °C to 80 °C |
Visualizations
Caption: General experimental workflow for this compound silylation.
Caption: Troubleshooting logic for low yield in silylation reactions.
References
Technical Support Center: Solvent Effects on Chloro(isopropyl)silane Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloro(isopropyl)silane. The information addresses common issues encountered during experiments, with a focus on the influence of solvent on reactivity.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during reactions involving this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: My reaction is proceeding much slower than expected. | 1. Inappropriate solvent choice: The solvent may be too non-polar or aprotic for the desired reaction mechanism. 2. Presence of moisture: Chlorosilanes are highly sensitive to moisture, leading to hydrolysis and consumption of the starting material.[1] 3. Low reaction temperature: The activation energy for the reaction may not be met at the current temperature. | 1. Solvent Selection: For reactions favoring an S(_N)1 pathway (e.g., solvolysis in polar protic solvents), consider using solvents with higher ionizing power. For S(_N)2 reactions (with strong nucleophiles), use a polar aprotic solvent like acetonitrile or DMF to avoid caging the nucleophile.[2] 2. Moisture Control: Ensure all glassware is oven-dried or flame-dried before use.[3] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] 3. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress. |
| Q2: I am observing the formation of a white precipitate in my reaction. | 1. Hydrolysis of this compound: Reaction with trace water forms silanols, which can then condense to form polysiloxanes (silicones).[6] 2. Reaction with glassware: The acidic byproduct (HCl) can react with certain types of glass, especially if the reaction is run at high temperatures for extended periods. | 1. Strict Anhydrous Conditions: As mentioned in Q1, rigorously exclude moisture from your reaction setup.[2][7] 2. Proper Glassware: Use high-quality borosilicate glassware. For very sensitive reactions, consider silylating the glassware prior to use to passivate surface silanol groups.[3] |
| Q3: The yield of my desired product is low, and I have multiple side products. | 1. Competing reaction pathways: Depending on the solvent and nucleophile, both S(_N)1 and S(_N)2 reactions can occur simultaneously. 2. Elimination reactions: In the presence of a strong, sterically hindered base, elimination reactions can compete with substitution. 3. Decomposition of the product: The product may be unstable under the reaction or workup conditions. | 1. Optimize Solvent for Selectivity: To favor the S(_N)1 pathway, use polar protic solvents. To favor the S(_N)2 pathway, use polar aprotic solvents with a strong, non-bulky nucleophile.[2] 2. Control Basicity: If elimination is a concern, use a non-nucleophilic base or carefully control the stoichiometry of your base. 3. Workup Conditions: Ensure your workup procedure is compatible with your product's stability. For example, avoid aqueous workups if your product is moisture-sensitive. |
| Q4: How can I effectively neutralize the HCl byproduct without affecting my reaction? | 1. Use of a non-nucleophilic base: A sterically hindered, non-nucleophilic base can scavenge the HCl without interfering with the main reaction. 2. Inert gas sparging: Bubbling a slow stream of an inert gas through the reaction mixture can help to remove the gaseous HCl as it is formed. | 1. Base Selection: Consider using a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (Hünig's base). 2. Gas Purge: Implement a gentle purge with dry nitrogen or argon. Ensure the gas outlet is properly vented. |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of solvent polarity on the reactivity of this compound?
Solvent polarity plays a crucial role in determining the reaction mechanism and rate. Polar protic solvents, such as water and alcohols, can stabilize the formation of a silicenium-like intermediate, thus favoring an S(_N)1-type solvolysis.[8][9] Polar aprotic solvents, like acetonitrile or DMF, are better suited for S(_N)2 reactions as they solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic.[2] Non-polar solvents generally lead to very slow reaction rates for nucleophilic substitution.
Q2: How does the nucleophilicity of the solvent affect the reaction?
In solvolysis reactions where the solvent also acts as the nucleophile, a more nucleophilic solvent will generally increase the rate of an S(_N)2-type reaction. For S(_N)1 reactions, the effect of solvent nucleophilicity is less pronounced as the rate-determining step is the formation of the carbocation-like intermediate.[9]
Q3: Why is this compound so sensitive to moisture?
The silicon-chlorine bond in chlorosilanes is highly polarized and susceptible to nucleophilic attack by water.[6][10] The hydrolysis reaction is often rapid and leads to the formation of a silanol (R(_3)Si-OH) and hydrochloric acid (HCl). The silanol can then undergo self-condensation to form a stable siloxane (R(_3)Si-O-SiR(_3)), which is often observed as a white precipitate.[6]
Q4: Can I use this compound in alcoholic solvents?
Yes, alcoholic solvents can be used, and they will typically lead to solvolysis products where the chlorine atom is replaced by an alkoxy group (e.g., isopropoxyisopropylsilane when using isopropanol). The reaction rate will depend on the polarity and nucleophilicity of the alcohol.
Q5: What analytical techniques are suitable for monitoring the progress of a reaction involving this compound?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are both well-suited for monitoring these reactions.[11][12] GC-MS can be used to separate and identify volatile reactants and products. NMR spectroscopy (¹H, ¹³C, and ²⁹Si) can provide detailed structural information and can be used for in-situ reaction monitoring to determine kinetics.[8][9]
Quantitative Data on Reactivity
Table 1: Specific Rates of Solvolysis (k) of Isopropyl Chlorothioformate in Various Solvents at 25.0 °C [13]
| Solvent | k x 10⁵ (s⁻¹) |
| 100% Methanol | 1.21 |
| 90% Methanol | 2.05 |
| 80% Methanol | 3.12 |
| 100% Ethanol | 0.35 |
| 90% Ethanol | 0.81 |
| 80% Ethanol | 1.39 |
| 90% Acetone | 0.44 |
| 70% Acetonitrile | 0.31 |
Table 2: Activation Parameters for the Solvolysis of Isopropyl Chlorothioformate in Different Solvents [13]
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 100% Ethanol | 20.2 ± 0.5 | -5.8 ± 2.0 |
| 80% Ethanol | 15.8 ± 1.8 | -17.8 ± 6.3 |
| 90% TFE | 16.3 ± 1.9 | -14.6 ± 6.8 |
| 70% TFE | 18.8 ± 1.0 | -5.6 ± 4.2 |
Note: TFE refers to 2,2,2-trifluoroethanol.
Experimental Protocols
Protocol 1: General Procedure for a Solvolysis Reaction of this compound
This protocol describes a general method for conducting a solvolysis reaction and can be adapted for different alcoholic solvents.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, magnetic stir bar) must be thoroughly dried in an oven at >100 °C for at least 4 hours and allowed to cool in a desiccator.
-
Reaction Setup: Assemble the glassware under a stream of dry nitrogen or argon. Fit the flask with a rubber septum for the introduction of reagents.
-
Solvent Addition: Add the desired anhydrous alcohol solvent (e.g., 50 mL) to the reaction flask via a dry syringe.
-
Reagent Addition: With vigorous stirring, slowly add this compound (e.g., 10 mmol) to the solvent using a dry syringe. If a base is used to neutralize the generated HCl, it should be added prior to the chlorosilane.
-
Reaction Monitoring: Monitor the reaction progress by periodically withdrawing small aliquots with a dry syringe and quenching them in a suitable solvent (e.g., hexane with a small amount of a non-nucleophilic base). Analyze the quenched samples by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the properties of the product. For a relatively non-polar product, the reaction mixture can be diluted with a non-polar solvent (e.g., diethyl ether or hexane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining HCl. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol outlines a method for observing the hydrolysis of this compound in an aqueous organic solvent mixture.
-
Sample Preparation: In a dry NMR tube, dissolve a known amount of this compound (e.g., 10 mg) in a deuterated organic solvent (e.g., 0.5 mL of acetone-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Initiation of Hydrolysis: Using a microsyringe, add a small, known amount of D₂O (e.g., 5 µL) to the NMR tube.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the this compound signals and the appearance of new signals corresponding to the hydrolysis product (isopropylsilanetriol) and its condensation products can be monitored.
-
Data Analysis: Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and products over time. This data can be used to estimate the rate of hydrolysis under the specific conditions.
Visualizations
Caption: Reaction pathways for this compound.
Caption: General experimental workflow for this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloro(isopropyl)silane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with chloro(isopropyl)silane and related silylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving chloro(isopropyl)silanes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Steric hindrance can slow down the silylation of secondary or tertiary alcohols.[1][2] Moisture Contamination: this compound is sensitive to water, which can consume the reagent.[2][3] Product Loss During Work-up: The resulting silyl ether may be partially hydrolyzed back to the alcohol if exposed to acidic conditions during the work-up.[4] The product might also be volatile or soluble in the aqueous layer.[4][5] | Drive the Reaction: For sterically hindered alcohols, consider using a more reactive silylating agent like a silyl triflate, or increase reaction time.[1][2] Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Optimize Work-up: Use a mild quenching agent like saturated aqueous sodium bicarbonate.[6] Check the aqueous layer for your product. If the product is volatile, use care during solvent removal.[4][5] |
| Formation of White Precipitate During Quenching | Hydrolysis of Unreacted Chlorosilane: Excess this compound reacts with water during the aqueous work-up to form siloxanes and HCl.[7][8] The resulting siloxanes can be insoluble and appear as a precipitate.[2] | Use Excess Reagent Wisely: While an excess of the silyl chloride can be used, it will necessitate purification by flash chromatography to remove the resulting silanol and siloxane byproducts.[2] Filtration: The precipitate can often be removed by filtering the crude reaction mixture, sometimes through a pad of celite, before proceeding with extraction. |
| Product Decomposes During Purification | Instability on Silica Gel: Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to cleavage of the silyl protecting group.[4] | Use Neutralized Silica: Deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed into the column slurry or the eluent. Alternative Purification: Consider purification methods that do not involve silica gel, such as distillation if the product is thermally stable and volatile. |
| Emulsion Forms During Aqueous Extraction | Formation of Soaps or Insoluble Byproducts: The presence of both polar and non-polar substances, along with vigorous shaking, can lead to the formation of a stable emulsion that is difficult to separate.[5] | Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[9] Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. If a precipitate is present, filtering it off before extraction may prevent emulsions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A mild aqueous quench is typically recommended to neutralize the HCl byproduct and hydrolyze any remaining chlorosilane. A saturated aqueous solution of sodium bicarbonate is a good first choice as it neutralizes the acid without being strongly basic.[6] For reactions where the silyl ether product is sensitive to acid, a careful quench with saturated aqueous ammonium chloride can also be effective.[1][2]
Q2: How can I remove siloxane byproducts from my final product?
Siloxane byproducts, formed from the hydrolysis of excess chlorosilane, are often greasy or solid materials that can complicate purification.[2][7][8] The most common method for their removal is flash column chromatography.[2] In some cases, if the desired product is a non-polar compound, suspending the crude mixture in a non-polar solvent like hexane and filtering can remove some of the more polar siloxane residues.
Q3: My silyl ether seems to be cleaving during the work-up. What can I do to prevent this?
Cleavage of the silyl ether during work-up is often caused by exposure to acidic conditions.[4] The stability of silyl ethers in acidic media varies, with bulkier groups like triisopropylsilyl (TIPS) being significantly more stable than smaller groups like trimethylsilyl (TMS).[2]
To prevent cleavage:
-
Avoid Strong Acids: Do not use acidic washes (e.g., dilute HCl) unless your silyl ether is known to be robust.[10]
-
Use a Mild Quench: Quench the reaction with a neutral or slightly basic solution like saturated sodium bicarbonate.[6]
-
Test Stability: Before performing the work-up on the entire batch, you can test the stability of your product by taking a small sample of the reaction mixture and treating it with your planned quenching and washing solutions.[4]
Q4: Is it necessary to run this compound reactions under an inert atmosphere?
While silyl chlorides are less sensitive to moisture than silyl triflates, excluding large amounts of water is still important for optimal results.[2] For small-scale reactions or with less sensitive substrates, running the reaction under a drying tube may be sufficient. However, for critical applications, moisture-sensitive substrates, or large-scale reactions, using an inert atmosphere (nitrogen or argon) is highly recommended to prevent hydrolysis of the silylating agent and ensure high yields.[2]
Experimental Workflow and Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a silylation reaction using this compound, from reaction setup through to purification.
Caption: Workflow from reaction to purification.
Detailed Protocol: Silylation of a Primary Alcohol
This protocol provides a representative method for the protection of a primary alcohol using chloro(triisopropyl)silane (TIPSCl).
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M) under an argon atmosphere, add chloro(triisopropyl)silane (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.[6]
-
Extraction: Extract the aqueous layer two times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine).[11] Dry the organic layer over anhydrous magnesium sulfate (MgSO4).[9]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure triisopropylsilyl ether.[2]
References
- 1. Silyl_ether [chemeurope.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 8. Chlorosilane - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group is a critical parameter in multi-step organic synthesis, directly impacting the efficiency and overall yield of the synthetic route. Silyl ethers are extensively utilized for the temporary protection of hydroxyl groups due to their ease of installation and removal under specific conditions. Among the various silyl ethers, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are frequently employed. This guide provides an objective comparison of the hydrolytic stability of these two widely used protecting groups, supported by available experimental data and detailed methodologies.
Relative Hydrolytic Stability: A Quantitative Overview
The hydrolytic stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of nucleophiles or protons, thereby slowing the rate of cleavage. Triisopropylsilyl (TIPS) ethers, with three bulky isopropyl groups, are significantly more stable towards hydrolysis than tert-butyldimethylsilyl (TBS) ethers, which possess one tert-butyl and two smaller methyl groups.
The relative stability of these silyl ethers has been estimated from kinetic data for their hydrolysis under both acidic and basic conditions.[1] The following table summarizes the relative stability, using trimethylsilyl (TMS) ether as a baseline reference (relative stability = 1).
| Silyl Ether | Relative Stability in Acid-Catalyzed Solvolysis[1] | Relative Stability in Base-Catalyzed Solvolysis[1] |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 20,000 |
Note: The data presented are relative stability values (1/k_rel) and are estimated from a compilation of kinetic data from various studies.[1]
This data clearly indicates that TIPS ethers are substantially more resistant to acidic hydrolysis (approximately 35 times more stable) and significantly more stable to basic hydrolysis (approximately 5 times more stable) than TBS ethers.[1] This differential stability allows for the selective deprotection of a TBS ether in the presence of a TIPS ether.
Factors Influencing Hydrolytic Stability
The stability of silyl ethers is a function of both steric and electronic effects. The following diagram illustrates the key factors that determine the hydrolytic stability of silyl ethers like TBS and TIPS.
Caption: Logical relationship of factors affecting silyl ether stability.
Experimental Protocols for Hydrolytic Stability Studies
Objective: To determine and compare the rate of hydrolysis of a TBS-protected alcohol and a TIPS-protected alcohol under acidic and basic conditions.
Materials:
-
Substrate: A primary or secondary alcohol protected as its TBS ether and its corresponding TIPS ether (e.g., TBS-protected benzyl alcohol and TIPS-protected benzyl alcohol).
-
Acidic Hydrolysis Medium: A solution of a mineral acid (e.g., 0.01 M HCl) in a mixed solvent system (e.g., THF/water or methanol/water).
-
Basic Hydrolysis Medium: A solution of a base (e.g., 0.01 M NaOH or K2CO3) in a mixed solvent system (e.g., methanol/water).
-
Internal Standard: A stable, non-reactive compound for chromatographic analysis (e.g., dodecane).
-
Analytical Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV).
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis of silyl ether hydrolysis.
Procedure:
-
Reaction Setup: A solution of the silyl ether and the internal standard in a suitable solvent is prepared. A separate reaction vessel is charged with the acidic or basic hydrolysis medium and allowed to reach thermal equilibrium in a constant temperature bath.
-
Reaction Initiation and Monitoring: The reaction is initiated by adding the silyl ether solution to the hydrolysis medium with vigorous stirring. At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately quenched to stop the hydrolysis. For acidic hydrolysis, this can be achieved by adding a saturated solution of sodium bicarbonate. For basic hydrolysis, a mild acid can be used for neutralization.
-
Analysis: The quenched aliquots are then analyzed by an appropriate chromatographic technique (GC or HPLC) to determine the concentration of the remaining silyl ether relative to the internal standard.
-
Data Analysis: The concentration of the silyl ether is plotted against time. From this data, the rate constant (k) for the hydrolysis reaction can be determined, typically by fitting the data to a first-order or pseudo-first-order rate equation. The half-life (t½) of the silyl ether under the specific conditions can then be calculated using the equation t½ = 0.693/k.
By performing this experiment for both the TBS and TIPS ethers under identical acidic and basic conditions, a direct quantitative comparison of their hydrolytic stabilities can be obtained.
Conclusion
The choice between TBS and TIPS as a protecting group for a hydroxyl function should be guided by the specific requirements of the synthetic sequence.
-
TBS ethers offer a good balance of stability and ease of removal. They are stable to a wide range of reaction conditions but can be cleaved under relatively mild acidic conditions or with fluoride reagents.
-
TIPS ethers provide significantly enhanced stability, particularly towards acidic hydrolysis. This makes them the protecting group of choice when subsequent reaction steps involve strongly acidic conditions under which a TBS ether would be labile. The removal of a TIPS group generally requires more forcing conditions than for a TBS group.
The substantial difference in the hydrolytic stability of TBS and TIPS ethers is a powerful tool in synthetic chemistry, enabling the strategic protection and selective deprotection of multiple hydroxyl groups within a complex molecule.
References
The Discerning Shield: A Comparative Guide to the Selectivity of Chloro(isopropyl)silane and Other Silyl Chlorides
For researchers, scientists, and professionals in drug development, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. The choice of the right silylating agent is critical to achieving desired outcomes and minimizing laborious purification steps. This guide provides an objective comparison of the selectivity of chloro(isopropyl)silane against other common silyl chlorides, supported by experimental data, to inform the strategic selection of these essential reagents.
The regioselective protection of one hydroxyl group in the presence of others within a polyol structure is a common challenge in organic synthesis. The steric and electronic properties of silyl chlorides play a pivotal role in dictating their reactivity and selectivity. Generally, bulkier silyl chlorides exhibit a higher preference for less sterically hindered hydroxyl groups, such as primary alcohols over secondary or tertiary ones.
Steric Hindrance: The Key to Selectivity
The selectivity of silyl chlorides is primarily governed by the steric bulk of the alkyl groups attached to the silicon atom. An increase in the size of these substituents leads to a greater steric hindrance around the silicon center, making it more sensitive to the steric environment of the hydroxyl group it is approaching. This principle is clearly illustrated in the selective silylation of diols, where the less hindered primary alcohol is preferentially protected over the more hindered secondary alcohol.
A study by Paquette and colleagues on the selective protection of a 1,5-diol provides quantitative evidence for this trend. As the steric demand of the silyl chloride increases, the ratio of the silylated product at the less hindered (allylic) position to the more hindered (homoallylic) position significantly improves[1].
Comparative Selectivity of Silyl Chlorides
To provide a clear comparison, the following table summarizes the selectivity of various silyl chlorides in the protection of a diol, demonstrating the impact of increasing steric bulk. While direct comparative data for this compound was not found in the reviewed literature, its steric profile places it between chlorotriethylsilane (TES-Cl) and chloro(tert-butyl)dimethylsilane (TBDMS-Cl), suggesting a corresponding intermediate selectivity.
| Silyl Chloride | Structure | Relative Steric Bulk | Product Ratio (Primary:Secondary OH) |
| Chlorotrimethylsilane (TMS-Cl) | (CH₃)₃SiCl | Small | 63:37[1] |
| Chlorotriethylsilane (TES-Cl) | (CH₃CH₂)₃SiCl | Medium | 83:17[1] |
| This compound | ( (CH₃)₂CH )SiH₂Cl | Medium-Large | (Predicted Intermediate) |
| Chloro(tert-butyl)dimethylsilane (TBDMS-Cl) | (CH₃)₃C(CH₃)₂SiCl | Large | 91:9[1] |
| Chloro(triisopropyl)silane (TIPS-Cl) | ((CH₃)₂CH)₃SiCl | Very Large | >95:5[1] |
| Chloro(tert-butyl)diphenylsilane (TBDPS-Cl) | (CH₃)₃C(C₆H₅)₂SiCl | Very Large | >95:5[1] |
Table 1: Comparison of the regioselectivity of various silyl chlorides in the protection of a 1,5-diol. The product ratio refers to the formation of the silyl ether at the less sterically hindered primary (allylic) alcohol versus the more hindered secondary (homoallylic) alcohol[1]. The data for this compound is an educated prediction based on its steric profile relative to the other reagents.
This trend underscores the utility of sterically demanding silyl chlorides for achieving high regioselectivity in the protection of polyols. This compound, with its isopropyl group, offers a balance between the moderate selectivity of smaller reagents like TES-Cl and the high selectivity of bulkier reagents like TBDMS-Cl and TIPS-Cl.
Experimental Protocols
The following is a general experimental protocol for the selective silylation of a primary alcohol in the presence of a secondary alcohol in a diol, adapted from the work of Paquette et al.[1]. This procedure can be used to compare the selectivity of different silyl chlorides.
Materials:
-
Diol (e.g., 1,2-propanediol)
-
Silyl chloride (e.g., this compound, chlorotrimethylsilane, etc.)
-
Imidazole
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the diol (1.0 equivalent), imidazole (1.15 equivalents), and a catalytic amount of DMAP (0.05 equivalents) in a 1:1 mixture of dichloromethane and N,N-dimethylformamide (to a concentration of 0.1 M) at -78 °C, add the silyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the monosilylated products.
-
Determine the ratio of the primary to secondary silyl ether by ¹H NMR spectroscopy.
Logical Workflow for Silyl Chloride Selection
The choice of a silylating agent is a critical step in synthetic planning. The following diagram illustrates a logical workflow for selecting an appropriate silyl chloride based on the desired selectivity and the nature of the substrate.
Conclusion
The selective protection of hydroxyl groups is a nuanced yet powerful tool in organic synthesis. The steric properties of silyl chlorides are a primary determinant of their regioselectivity, with bulkier reagents favoring less hindered positions. This compound occupies a valuable intermediate position in the spectrum of commonly used silylating agents, offering a balance of reactivity and selectivity. By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
A Comparative Guide to Isopropylsilyl Protecting Groups: Spectroscopic Data and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the judicious selection of protecting groups is paramount to achieving successful outcomes. Silyl ethers are a cornerstone of hydroxyl group protection, and among them, isopropylsilyl groups offer a unique balance of stability and reactivity. This guide provides a comprehensive comparison of spectroscopic data for compounds protected with various isopropylsilyl moieties, alongside other common silyl protecting groups. Detailed experimental protocols for both the synthesis and spectroscopic analysis of these compounds are also presented to aid in practical application.
Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H, ¹³C, and ²⁹Si NMR chemical shifts, as well as key IR absorption bands for alcohols and amines protected with triisopropylsilyl (TIPS), diisopropylsilyl, and for comparison, tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups.
¹H NMR Spectroscopic Data
| Protecting Group | Substrate | Characteristic ¹H NMR Chemical Shifts (δ, ppm) |
| Triisopropylsilyl (TIPS) | Primary Alcohol (-CH₂-OTIPS) | 3.6 - 3.8 (t) |
| 1.0 - 1.2 (m, Si-CH(CH₃)₂) | ||
| 0.9 - 1.1 (m, Si-CH(CH₃)₂) | ||
| Diisopropylsilyl | Primary Alcohol (-CH₂-OSiH(iPr)₂) | Data not readily available in searched literature |
| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohol (-CH₂-OTBDMS) | 3.6 - 3.8 (t) |
| 0.9 (s, Si-C(CH₃)₃) | ||
| 0.1 (s, Si-(CH₃)₂) | ||
| tert-Butyldiphenylsilyl (TBDPS) | Primary Alcohol (-CH₂-OTBDPS) | 3.7 - 3.9 (t) |
| 7.6 - 7.8 (m, Ar-H) | ||
| 7.3 - 7.5 (m, Ar-H) | ||
| 1.1 (s, Si-C(CH₃)₃) |
¹³C NMR Spectroscopic Data
| Protecting Group | Substrate | Characteristic ¹³C NMR Chemical Shifts (δ, ppm) |
| Triisopropylsilyl (TIPS) | Primary Alcohol (-CH₂-OTIPS) | 60 - 65 |
| 17 - 19 (Si-CH(CH₃)₂) | ||
| 11 - 13 (Si-CH(CH₃)₂) | ||
| Diisopropylsilyl | Primary Alcohol (-CH₂-OSiH(iPr)₂) | Data not readily available in searched literature |
| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohol (-CH₂-OTBDMS) | 60 - 65 |
| 25 - 26 (Si-C(CH₃)₃) | ||
| 18 (Si-C(CH₃)₃) | ||
| -4 to -5 (Si-(CH₃)₂) | ||
| tert-Butyldiphenylsilyl (TBDPS) | Primary Alcohol (-CH₂-OTBDPS) | 63 - 66 |
| 132 - 136 (Ar-C) | ||
| 127 - 130 (Ar-C) | ||
| 26 - 27 (Si-C(CH₃)₃) | ||
| 19 (Si-C(CH₃)₃) |
²⁹Si NMR Spectroscopic Data
The ²⁹Si NMR chemical shift is highly sensitive to the electronic environment around the silicon atom.[1]
| Protecting Group | General Chemical Shift Range (δ, ppm) |
| Trialkylsilyl (e.g., TIPS, TBDMS) | +10 to +30 |
| Silyl Ethers (general) | +15 to +25 |
Infrared (IR) Spectroscopic Data
The most prominent IR bands for silyl ethers are the Si-O and C-O stretching vibrations.
| Protecting Group | Characteristic IR Absorption Bands (cm⁻¹) |
| Silyl Ethers (general) | 1050 - 1150 (strong, Si-O-C stretch)[2][3] |
| 800 - 900 (strong, Si-C stretch) | |
| Triisopropylsilyl Ethers | ~1100 (C-O stretch)[4] |
| ~1070 (Si-O stretch) | |
| 2865-2945 (C-H stretch of isopropyl groups) |
Experimental Protocols
General Procedure for the Silylation of Alcohols[5]
This procedure is a general method for the protection of primary and secondary alcohols using a chlorosilane and a base.
Materials:
-
Alcohol (1 equivalent)
-
Chlorosilane (e.g., triisopropylsilyl chloride, 1.1 equivalents)
-
Imidazole or 2,6-lutidine (2.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the alcohol in anhydrous DMF.
-
Add the chlorosilane to the solution.
-
Add the imidazole or 2,6-lutidine to the reaction mixture.
-
Heat the reaction to approximately 40°C and stir for 10-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for NMR Spectroscopic Analysis[6]
Sample Preparation:
-
Dissolve 5-10 mg of the purified silyl ether in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
¹H NMR Analysis:
-
Acquire the spectrum using a standard proton NMR pulse program.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
¹³C NMR Analysis:
-
Acquire the spectrum using a proton-decoupled carbon-13 NMR pulse program.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
²⁹Si NMR Analysis:
-
Acquire the spectrum using a proton-decoupled silicon-29 NMR pulse program. A DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence can be used to enhance the signal.[5]
-
Typical spectral width: -100 to +100 ppm.
-
A longer relaxation delay may be necessary due to the long spin-lattice relaxation times of ²⁹Si nuclei.
General Procedure for IR Spectroscopic Analysis
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal absorption in the region of interest and use a solution cell.
Analysis:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the silyl ether and other functional groups present in the molecule.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Validating the Structure of Isopropylsilyl Ethers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical compounds is paramount. Isopropylsilyl ethers, frequently employed as protecting groups in organic synthesis, are no exception. This guide provides an objective comparison of the three primary analytical techniques for validating the structure of isopropylsilyl ethers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed connectivity and stereochemistry | Molecular weight and fragmentation pattern | Absolute 3D structure and stereochemistry |
| Sample State | Solution | Gas or liquid | Crystalline solid |
| Sensitivity | Moderate | High | Low (requires single crystal) |
| Resolution | High | High | Atomic |
| Quantitative Capability | Excellent | Good (with calibration) | Not typically used for quantification |
| Throughput | High | High | Low |
| Destructive? | No | Yes | No (sample can often be recovered) |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound in solution. It is based on the interaction of atomic nuclei with an external magnetic field. For isopropylsilyl ethers, both ¹H and ¹³C NMR are invaluable.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for a triisopropylsilyl (TIPS) ether include:
-
A multiplet or septet around 1.0-1.2 ppm corresponding to the methyl protons of the isopropyl groups.
-
A multiplet or septet around 1.0-1.2 ppm corresponding to the methine proton of the isopropyl groups.
-
The signal for the proton on the carbon bearing the oxygen will be shifted downfield compared to the parent alcohol.
¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms in a molecule. Key signals for a TIPS ether include:
-
Signals for the methyl carbons of the isopropyl groups typically appear in the range of 17-19 ppm.[1][2]
-
The signal for the methine carbon of the isopropyl groups is usually found around 12-14 ppm.[2]
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis of a Triisopropylsilyl Ether [3][4][5][6]
-
Sample Preparation:
-
Accurately weigh a known amount of the triisopropylsilyl ether sample (e.g., 5-10 mg).
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a well-defined pulse sequence.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for full magnetization recovery, which is crucial for accurate integration.[5]
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the signal shape.[5]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For the analysis of isopropylsilyl ethers, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique.[7][8][9]
Fragmentation Patterns of Triisopropylsilyl (TIPS) Ethers:
The fragmentation of silyl ethers in the mass spectrometer is predictable and provides valuable structural information. Common fragmentation pathways for TIPS ethers include:
-
Loss of an isopropyl group ([M - 43]⁺): This is often a prominent peak.
-
Loss of a propyl group ([M - 43]⁺): This can also be observed.
-
Formation of a silylium ion ([Si(iPr)₃]⁺): This ion at m/z 159 can be a characteristic fragment.
-
α-cleavage: Cleavage of the bond adjacent to the oxygen atom.[10][11][12]
-
Rearrangement reactions: Such as the McLafferty rearrangement if the alkyl chain attached to the oxygen is long enough.[13]
Experimental Protocol: GC-MS Analysis of a Triisopropylsilyl Ether [14][15]
-
Sample Preparation:
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: Typically 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50-100 °C, holding for 1-2 minutes, then ramping at 10-20 °C/min to a final temperature of 250-300 °C, and holding for several minutes.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical range is m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to the triisopropylsilyl ether based on its retention time.
-
Analyze the mass spectrum of the identified peak, looking for the molecular ion (if present) and characteristic fragment ions.
-
Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) for confirmation.
-
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguous structure determination, providing a precise three-dimensional model of a molecule in the solid state. This technique is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. For isopropylsilyl ethers, this method can definitively establish the connectivity, conformation, and absolute stereochemistry.[17][18][19]
Key Information from X-ray Crystallography:
-
Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms.
-
Precise Bond Lengths and Angles: Provides highly accurate geometric parameters.[18]
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.
-
Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Shows how molecules pack together in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction [20][21][22]
-
Crystal Growth (the most critical and often challenging step): [17]
-
Start with a highly pure sample of the isopropylsilyl ether.
-
Slowly evaporate a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Other techniques include slow cooling of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
The goal is to obtain a single, well-formed crystal of sufficient size (typically 0.1-0.3 mm in all dimensions).[17]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, thermal parameters, and other structural parameters against the experimental data until the model converges.
-
-
Structure Validation and Analysis:
-
Analyze the final structure for geometric reasonability (bond lengths, angles, etc.).
-
Check for any unresolved issues or disorder in the crystal structure.
-
Generate a final crystallographic information file (CIF) and graphical representations of the molecule.
-
Conclusion
The choice of analytical technique for validating the structure of isopropylsilyl ethers depends on the specific information required and the nature of the sample. NMR spectroscopy is an excellent first-line technique for confirming the expected connectivity and purity in solution. Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, which is particularly useful for confirming the presence of the silyl group and for analyzing mixtures. For unambiguous, high-resolution structural determination, including absolute stereochemistry and conformation, single-crystal X-ray crystallography is the definitive method, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can confidently and accurately validate the structures of their isopropylsilyl ether-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. journals.iucr.org [journals.iucr.org]
- 19. rigaku.com [rigaku.com]
- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 21. sssc.usask.ca [sssc.usask.ca]
- 22. youtube.com [youtube.com]
A Comparative Guide to Isopropyl-Based Silylating Agents: TIPSCl vs. Other Chloro(isopropyl)silanes
In the realm of organic synthesis, the strategic protection of reactive functional groups is paramount for the successful construction of complex molecules. Silyl ethers are among the most widely utilized protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The choice of the silylating agent is critical and is dictated by factors such as steric hindrance, reactivity, and the desired stability of the resulting silyl ether. This guide provides a detailed comparison of Triisopropylsilyl chloride (TIPSCl), a bulky and highly selective protecting group, with other chloro(isopropyl)silane derivatives.
Introduction to Silylating Agents
Silylation is the process of introducing a silyl group, typically by reacting a silyl halide with a nucleophilic functional group such as an alcohol, amine, or carboxylic acid.[1] The reactivity of the silylating agent and the stability of the resulting protected group are influenced by the substituents on the silicon atom. Bulky alkyl groups, such as isopropyl, increase steric hindrance, leading to greater selectivity for less hindered positions and enhanced stability of the silyl ether.[2] Conversely, a greater number of electron-withdrawing chloro groups on the silicon atom increases its electrophilicity and reactivity.
Comparison of Physicochemical and Reactive Properties
The following table summarizes the key properties of TIPSCl and other relevant chloro(isopropyl)silanes. Due to the limited availability of experimental data for less common chloro(isopropyl)silanes, some properties are inferred based on general principles of organosilane chemistry.
| Property | Triisopropylsilyl chloride (TIPSCl) | Dichlorodiisopropylsilane | Chlorodimethylisopropylsilane |
| Chemical Formula | C9H21ClSi | C6H14Cl2Si | C5H13ClSi |
| Molecular Weight | 192.80 g/mol | 185.17 g/mol | 136.70 g/mol |
| Structure |
|
|
|
| Steric Hindrance | High | Moderate | Low to Moderate |
| Reactivity of Si-Cl | Lower | Higher | High |
| Primary Application | Protection of primary and some secondary alcohols.[3] | Bifunctional protection of diols; cross-linking agent. | General purpose silylation of alcohols. |
| Stability of Silyl Ether | High | Moderate | Lower |
Impact of Structure on Performance
Triisopropylsilyl chloride (TIPSCl) is characterized by three bulky isopropyl groups attached to the silicon atom. This significant steric hindrance makes TIPSCl a highly selective silylating agent, preferentially reacting with less sterically encumbered primary alcohols over secondary and tertiary alcohols.[2] The resulting TIPS ethers exhibit high stability towards a wide range of reagents and reaction conditions, including acidic and basic hydrolysis, making them robust protecting groups in multi-step syntheses.[4]
Dichlorodiisopropylsilane , with two isopropyl groups and two reactive chloro groups, offers a different reactivity profile. The reduced steric bulk compared to TIPSCl makes it more reactive. Its bifunctional nature allows it to react with two hydroxyl groups, making it suitable for the protection of diols or as a cross-linking agent. The stability of the resulting cyclic silyl ether is generally lower than that of a TIPS ether.
Chlorodimethylisopropylsilane represents a less sterically hindered and therefore more reactive silylating agent. With only one isopropyl group, its selectivity for primary over secondary alcohols is diminished compared to TIPSCl. The resulting silyl ethers are also less stable and more susceptible to cleavage under milder conditions.
Experimental Protocols and Methodologies
The silylation of an alcohol using a chlorosilane is typically carried out under anhydrous conditions in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for Alcohol Protection:
-
To a solution of the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., imidazole, triethylamine, or 2,6-lutidine; 1.1 to 2.2 equivalents).
-
Cool the solution to 0 °C.
-
Add the chlorosilane (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (this can range from a few hours to overnight, depending on the reactivity of the substrate and the silylating agent).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general mechanism of silylation and a typical experimental workflow.
References
Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl groups due to their ease of installation and tunable stability. However, navigating the subtle yet critical differences in their resilience to acidic and basic conditions is paramount for selective deprotection and overall synthetic efficiency. This guide provides a comprehensive comparison of the relative stability of common silyl ethers, supported by experimental data and detailed protocols, to aid in the rational selection of the appropriate silyl protecting group for your specific application.
Relative Stability: A Quantitative Overview
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Generally, bulkier silyl groups provide greater stability. This principle is quantified in the following tables, which summarize the relative rates of cleavage and half-lives of common silyl ethers under acidic and basic conditions.
Common Silyl Ethers:
-
TMS (Trimethylsilyl): -Si(CH₃)₃
-
TES (Triethylsilyl): -Si(CH₂CH₃)₃
-
TBDMS (tert-Butyldimethylsilyl): -Si(CH₃)₂(C(CH₃)₃)
-
TIPS (Triisopropylsilyl): -Si(CH(CH₃)₂)₃
-
TBDPS (tert-Butyldiphenylsilyl): -Si(Ph)₂(C(CH₃)₃)
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers[1]
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 2: Half-Lives of Silyl Ethers in Acidic and Basic Media[2]
| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) | Half-Life (5% NaOH in 95% MeOH) |
| n-C₁₂H₂₅OTBS | 140 h | < 1 min |
| n-C₁₂H₂₅OTBDPS | 375 h | < 1 min |
| n-C₁₂H₂₅OSiPh₂(Oi-Pr) | < 0.03 h | 14 min |
| n-C₁₂H₂₅OSiPh₂(Ot-Bu) | 5.8 h | 55 min |
| n-C₁₂H₂₅OPh(t-Bu)(OCH₃) | 22 h | 225 min |
Factors Influencing Silyl Ether Stability
The stability of silyl ethers is a delicate interplay of steric and electronic effects. The following diagram illustrates the key factors that determine the lability of a silyl ether in acidic or basic media.
Caption: Key determinants of silyl ether stability.
Experimental Protocols
The selective cleavage of a silyl ether in the presence of others is a powerful tool in multi-step synthesis. Below are representative experimental protocols for the deprotection of silyl ethers under acidic and basic conditions.
Protocol 1: Acidic Cleavage of a TBDMS Ether
This protocol is suitable for the removal of a TBDMS group under mild acidic conditions.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Basic Cleavage of a TES Ether
This protocol describes the removal of a TES group using a common basic reagent.
Materials:
-
TES-protected alcohol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TES-protected alcohol in methanol.
-
Add a saturated aqueous solution of potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography as needed.
Silyl Ether Protection and Deprotection Workflow
The following diagram outlines the general workflow for the protection of an alcohol as a silyl ether and its subsequent deprotection.
Caption: General scheme for silyl ether chemistry.
Conclusion
The choice of a silyl protecting group is a critical decision in the design of a synthetic route. Understanding the relative stabilities of common silyl ethers in both acidic and basic media allows for their strategic deployment and selective removal. The data and protocols presented in this guide offer a practical framework for making informed decisions, ultimately leading to more efficient and successful syntheses in the complex landscape of drug discovery and development.
References
A Researcher's Guide to Structural Confirmation of Silylated Compounds by GC-MS
For researchers, scientists, and drug development professionals, gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, many molecules of biological and pharmaceutical interest possess polar functional groups that render them non-volatile. Silylation, a common derivatization technique, addresses this challenge by replacing active hydrogens with a trimethylsilyl (TMS) or other silyl groups, thereby increasing volatility and thermal stability for successful GC-MS analysis.[1][2] This guide provides a comparative overview of common silylation reagents, detailed experimental protocols, and insights into the application of this technique in metabolic pathway analysis.
Comparison of Silylation Reagents
The choice of silylation reagent is critical and depends on the analyte's structure and the desired outcome of the analysis. The most widely used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] While both are effective, they exhibit different characteristics in terms of reactivity, byproducts, and the stability of the resulting derivatives. Another common reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (t-BDMS) derivatives that are significantly more stable to hydrolysis than TMS derivatives.
A key consideration is the stability of the silylated derivatives, as degradation can lead to inaccurate quantification.[5] For instance, a study on the stability of TMS derivatives of amino acids showed that while some derivatives are stable for extended periods, others, like glutamine and glutamate, can degrade significantly within 48 hours when stored at room temperature.[5] Storage at lower temperatures, such as -20°C, can prolong the stability of TMS derivatives to at least 72 hours.[5]
In a direct comparison between BSTFA and MTBSTFA for the derivatization of various polar compounds, it was found that MTBSTFA derivatives often produce characteristic and dominant [M-57]+ fragments in the mass spectrum, which can be advantageous for identification.[6][7] Conversely, BSTFA derivatives tend to show a more prominent molecular ion [M]+.[6][7] However, steric hindrance can be a limiting factor for MTBSTFA, sometimes resulting in poor derivatization of bulky molecules.[6][7]
For the analysis of fatty acids, a comparison of four derivatization methods, including a two-step process with BSTFA, found that a method using m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) was the most accurate and least labor-intensive in terms of derivatization efficiency and reproducibility.[8]
Below is a summary of quantitative data comparing different aspects of silylation reagents and methods.
| Parameter | BSTFA | MSTFA | MTBSTFA | Alkylation (MCF) |
| Primary Derivatives | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (t-BDMS) | Methyl Chloroformate (MCF) |
| Derivative Stability | Variable, some derivatives unstable at room temp over 24-48h[5] | Similar to BSTFA | Generally more stable to hydrolysis than TMS derivatives | Good stability, suitable for batch analysis[9] |
| GC-MS Reproducibility (RSD%) | Generally good, but can be affected by derivative instability | Good, often preferred for amino acids[4] | Good | Excellent, often below 10%[9] |
| Common Applications | Broad range of polar compounds[6] | Amino acids, sugars, organic acids[4][10] | Steroids, sterically less hindered compounds[6] | Amino and non-amino organic acids[9] |
| Key Mass Spectral Fragments | [M]+, [M-15]+, [M-89]+[6] | Similar to BSTFA | [M]+, [M-57]+ (often dominant), [M-131]+[6] | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful GC-MS analysis. Below are step-by-step protocols for the silylation of amino acids and testosterone.
Protocol 1: Silylation of Amino Acids with MSTFA for GC-MS Analysis
This protocol is adapted from a standard procedure for the derivatization of amino acids.[4][10]
Materials:
-
Amino acid standards or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried amino acid standards or sample extract in a 2 mL GC vial.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the vial. Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 30°C for 90 minutes with shaking.[10] This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple derivatives from tautomers.[9]
-
Silylation: Add 80 µL of MSTFA to the vial. Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 37°C for 30 minutes with shaking.[10]
-
Centrifugation: After cooling to room temperature, centrifuge the vial to pellet any precipitate.
-
GC-MS Analysis: Transfer the supernatant to a GC vial insert and proceed with GC-MS analysis.
GC-MS Parameters (Example): [11]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C (hold for 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold for 5 min).
-
MS Ion Source Temperature: 200°C
-
MS Quadrupole Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 45-550
Protocol 2: Silylation of Testosterone for GC-MS Analysis
This protocol describes a common method for the derivatization of steroids like testosterone.[12][13][14]
Materials:
-
Testosterone standard or serum extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile
-
GC vials (2 mL)
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the dried testosterone standard or serum extract in a 2 mL GC vial.
-
Silylation: Add 50 µL of acetonitrile and 50 µL of MSTFA + 1% TMCS to the vial. Cap the vial tightly and heat at 60°C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Parameters (Example): [15]
-
GC Column: C18-E (or similar non-polar column)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C (hold for 2 min), ramp to 315°C at 7°C/min (hold for 25 min).
-
MS Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
Visualization of Workflows and Pathways
Visualizing experimental workflows and the metabolic pathways under investigation can greatly enhance understanding and communication of research findings.
Caption: A generalized workflow for the GC-MS analysis of silylated compounds.
GC-MS based metabolomics is a powerful tool for investigating the metabolic perturbations associated with disease states or drug treatments.[16][17] For instance, the analysis of silylated metabolites can reveal changes in key metabolic pathways such as glycolysis, the TCA cycle, and amino acid metabolism.
Caption: Interconnection of central carbon and amino acid metabolism.
By applying the appropriate silylation techniques and analytical methods, researchers can confidently identify and quantify a wide range of polar compounds, providing valuable insights into complex biological systems and accelerating drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iris.unina.it [iris.unina.it]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
NMR Characterization of Isopropylsilyl-Protected Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protection of alcohols is a fundamental and recurrent theme in organic synthesis, crucial for the successful execution of multi-step synthetic routes. Among the various protecting groups available, silyl ethers, particularly those bearing isopropyl substituents like the triisopropylsilyl (TIPS) group, offer a robust and versatile option. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of isopropylsilyl-protected alcohols against other common silyl ethers, supported by experimental data and detailed protocols to aid in their synthesis and characterization.
Comparative NMR Data of Silyl-Protected Alcohols
The choice of a silyl protecting group influences the chemical shifts of nearby protons and carbons in a predictable manner, largely dictated by the steric and electronic properties of the substituents on the silicon atom. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the protecting group itself and the adjacent C*H-O proton of the alcohol moiety. These values are generally reported for spectra recorded in deuterated chloroform (CDCl₃).
¹H NMR Chemical Shift Data
| Protecting Group | Abbreviation | Typical Chemical Shift of Silyl Group Protons (δ, ppm) | Typical Chemical Shift of C*H-O Proton (δ, ppm) |
| Trimethylsilyl | TMS | ~0.1 (s, 9H) | 3.6 - 3.9 |
| Triethylsilyl | TES | ~0.6 (q, 6H), ~0.95 (t, 9H) | 3.7 - 4.0 |
| tert-Butyldimethylsilyl | TBDMS | ~0.1 (s, 6H), ~0.9 (s, 9H) | 3.6 - 3.9 |
| Triisopropylsilyl | TIPS | ~1.1 (m, 3H), ~1.05 (d, 18H) | 3.8 - 4.2 |
| tert-Butyldiphenylsilyl | TBDPS | ~1.1 (s, 9H), ~7.4-7.7 (m, 10H) | 3.7 - 4.1 |
Note: The chemical shift of the C*H-O proton is also dependent on the nature of the alcohol (primary, secondary, or tertiary).
¹³C NMR Chemical Shift Data
| Protecting Group | Abbreviation | Typical Chemical Shift of Silyl Group Carbons (δ, ppm) |
| Trimethylsilyl | TMS | ~0 |
| Triethylsilyl | TES | ~5, 7 |
| tert-Butyldimethylsilyl | TBDMS | ~-5, 18, 26 |
| Triisopropylsilyl | TIPS | ~12, 18 |
| tert-Butyldiphenylsilyl | TBDPS | ~19, 27, 128, 130, 134, 136 |
Experimental Protocols
Synthesis of a Triisopropylsilyl (TIPS)-Protected Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using triisopropylsilyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure TIPS-protected alcohol.
NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining high-quality spectra.[1][2][3][4][5]
Materials:
-
Purified silyl-protected alcohol (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
NMR tube and cap
-
Pipette
-
Filter (e.g., a small plug of glass wool in a Pasteur pipette)
Procedure:
-
Weigh the desired amount of the purified silyl-protected alcohol directly into a clean, dry vial.
-
Add the deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) to the vial and gently swirl to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
-
The sample is now ready for NMR analysis.
Visualizing the Workflow and Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing a silyl-protected alcohol and a comparison of the key features of different silyl protecting groups.
Caption: Experimental workflow for the synthesis and NMR characterization of a silyl-protected alcohol.
Caption: Comparison of common silyl protecting groups based on steric bulk and acid stability.
Conclusion
The selection of an appropriate silyl protecting group is a critical decision in the design of a synthetic strategy. Isopropylsilyl groups, particularly TIPS, offer a high degree of stability, making them suitable for complex syntheses involving harsh reaction conditions. The characteristic NMR signatures of these groups, as detailed in this guide, allow for straightforward confirmation of their successful installation and subsequent removal. By understanding the comparative NMR data and employing the provided experimental protocols, researchers can confidently utilize isopropylsilyl-protected alcohols in their synthetic endeavors.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The derivatization of polar functional groups, such as hydroxyls, amines, and thiols, is a critical step in gas chromatography-mass spectrometry (GC-MS) analysis to enhance volatility and thermal stability. Silylation, the introduction of a silyl group, is a widely employed technique. While trimethylsilyl (TMS) ethers are the most common, alternative silyl ethers, such as isopropylsilyl derivatives, offer distinct advantages in terms of stability and fragmentation patterns, which can be leveraged for more detailed structural elucidation. This guide provides a comparative overview of the mass spectrometry fragmentation of isopropylsilyl ethers alongside other common silyl ethers, supported by experimental data and detailed protocols.
Performance Comparison of Silyl Ethers in Mass Spectrometry
The choice of silylating agent can significantly influence the fragmentation pattern observed in electron ionization (EI) mass spectrometry. This, in turn, affects the amount of structural information that can be obtained. Larger alkylsilyl groups, such as isopropylsilyl, can direct fragmentation in a more predictable manner compared to the smaller TMS group.
A key fragmentation pathway for trialkylsilyl ethers is the cleavage of an alkyl group from the silicon atom. In the case of isopropylsilyl ethers, the loss of an isopropyl radical (43 Da) is a prominent fragmentation pathway, often leading to the base peak in the spectrum. This is in contrast to TMS ethers, where the loss of a methyl radical (15 Da) is a common fragmentation, but the base peak is often the trimethylsilyl cation at m/z 73.
The table below summarizes the key fragment ions observed in the mass spectra of different silyl ether derivatives of a generic primary alcohol (R-CH₂-OH). This data is compiled from various studies on the GC-MS analysis of silylated compounds.
| Silyl Ether Derivative | Parent Compound | Molecular Ion (M+) | [M-Alkyl]+ | [Si(Alkyl)₃]⁺ | Other Characteristic Fragments | Reference |
| Trimethylsilyl (TMS) | Primary Alcohol | Often weak or absent | [M-15]⁺ (Loss of CH₃) | m/z 73 ([Si(CH₃)₃]⁺) | m/z 147, [M-90]⁺ (Loss of TMSOH) | [1][2] |
| Triethylsilyl (TES) | Primary Alcohol | Generally weak | [M-29]⁺ (Loss of C₂H₅) | m/z 101 ([Si(C₂H₅)₃]⁺) | [M-C₂H₅-C₂H₄]⁺ | [2] |
| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohol | Often present | [M-57]⁺ (Loss of C₄H₉) | m/z 75, m/z 115 | [M-57-C₄H₈]⁺ | [2] |
| Triisopropylsilyl (TIPS) | Primary Alcohol | Often weak or absent | [M-43]⁺ (Loss of C₃H₇) | m/z 115 ([Si(i-C₃H₇)₂H]⁺) | [M-43-C₃H₆]⁺ | [2] |
Table 1: Comparison of Key Fragment Ions of Different Silyl Ethers of a Primary Alcohol in EI-MS.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in GC-MS analysis. Below are representative protocols for the derivatization of a hydroxyl-containing compound with different silylating agents.
Protocol 1: Trimethylsilylation (TMS Ether Formation)
-
Sample Preparation: A dried sample containing approximately 1 mg of the analyte is placed in a clean, dry vial.
-
Reagent Addition: 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the vial.
-
Reaction: The vial is securely capped and heated at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the GC-MS system.
Protocol 2: Isopropylsilylation (Triisopropylsilyl Ether Formation)
-
Sample Preparation: A dried sample containing approximately 1 mg of the analyte is placed in a clean, dry vial.
-
Reagent Addition: 100 µL of a solution of triisopropylsilyl chloride (TIPS-Cl) in a suitable solvent (e.g., pyridine or DMF) and a base (e.g., imidazole) is added to the vial.
-
Reaction: The vial is securely capped and heated at 60-80°C for 1-2 hours. The reaction time may need to be optimized depending on the steric hindrance of the hydroxyl group.
-
Work-up (if necessary): For some applications, a liquid-liquid extraction may be performed to remove excess reagents and by-products.
-
Analysis: An aliquot of the final solution is injected into the GC-MS system.
Fragmentation Pathways: A Visual Guide
The fragmentation of silyl ethers under electron ionization is a complex process involving various bond cleavages and rearrangements. The following diagrams, generated using the DOT language for Graphviz, illustrate the key fragmentation pathways for trimethylsilyl and triisopropylsilyl ethers of a generic primary alcohol (R-CH₂-OH).
Caption: Fragmentation of a Trimethylsilyl (TMS) Ether.
Caption: Fragmentation of a Triisopropylsilyl (TIPS) Ether.
Conclusion
The selection of a silylating agent for GC-MS analysis should be guided by the specific analytical goals. While TMS ethers are widely used and have extensive mass spectral libraries, isopropylsilyl ethers, particularly bulkier derivatives like TIPS ethers, can provide more distinct and interpretable fragmentation patterns. The prominent loss of the isopropyl group often results in a high-abundance [M-43]⁺ ion, which can be a reliable indicator of the molecular weight of the silylated analyte, even when the molecular ion itself is not observed. This characteristic fragmentation makes isopropylsilyl ethers a valuable alternative for the structural elucidation of unknown compounds and for targeted analysis where specific fragmentation pathways can enhance selectivity and sensitivity. Researchers and drug development professionals can benefit from exploring these alternative derivatization strategies to gain deeper insights from their GC-MS data.
References
A Comparative Guide to the Chromatographic Behavior of Isopropylsilyl Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isopropylsilyl Derivatives for Gas Chromatography
In the realm of gas chromatography (GC), derivatization is a critical step for the analysis of polar and non-volatile compounds. By chemically modifying these molecules, their volatility is increased, and their chromatographic performance is enhanced. Silylation, the introduction of a silyl group, is a widely adopted derivatization technique. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives are commonplace, isopropylsilyl derivatives, particularly triisopropylsilyl (TIPS), offer unique advantages due to their steric bulk. This guide provides a comprehensive comparison of the chromatographic behavior of isopropylsilyl derivatives with other common silylating agents, supported by experimental data and detailed protocols.
The Role of Steric Hindrance in Silylation and Chromatography
The choice of a silylating reagent is influenced by several factors, including the reactivity of the analyte's functional groups and the desired properties of the resulting derivative. The steric bulk of the silylating agent plays a significant role in both the derivatization reaction and the subsequent chromatographic separation.[1][2]
Larger, bulkier silyl groups, such as triisopropylsilyl (TIPS), can offer increased selectivity in derivatization reactions, particularly for molecules with multiple reactive sites.[1] This steric hindrance can also influence the retention behavior and stability of the derivatives during GC analysis. Generally, the ease of derivatization for a given silylating reagent follows the order: alcohol > phenol > carboxylic acid > amine > amide. Within these classes, reactivity is also affected by steric hindrance around the functional group, with primary alcohols reacting more readily than secondary, and secondary more readily than tertiary.
Comparative Chromatographic Performance
While extensive direct comparative studies are limited, the known properties of different silyl ethers allow for an informed assessment of their chromatographic behavior. The stability of silyl ethers is a crucial factor, with bulkier groups generally providing greater stability. The relative resistance to hydrolysis under acidic conditions follows the order: TMS < TES (triethylsilyl) < TBS < TIPS < TBDPS (tert-butyldiphenylsilyl).[3] This enhanced stability of TIPS derivatives can be advantageous for complex sample matrices or when longer analysis times are required.
The increased steric bulk of the isopropylsilyl group also impacts chromatographic retention. On non-polar stationary phases, the retention of silylated compounds is influenced by their volatility and molecular weight. While derivatization to any silyl ether increases volatility compared to the parent compound, the larger molecular weight of TIPS derivatives compared to TMS derivatives can lead to longer retention times. This can be beneficial for resolving closely eluting peaks.
Table 1: Comparison of Silylating Agents for Gas Chromatography
| Silylating Agent | Common Abbreviation | Key Characteristics | Chromatographic Behavior |
| Trimethylsilyl | TMS | Smallest, most volatile silyl group. Derivatives are less stable. | Shorter retention times. Good for general-purpose derivatization. |
| tert-Butyldimethylsilyl | TBDMS / TBS | Offers a good balance of volatility and stability. | Intermediate retention times. Derivatives are more stable than TMS. |
| Triisopropylsilyl | TIPS | Bulky silyl group providing high steric hindrance. | Longer retention times. Derivatives are very stable. Can provide unique selectivity. |
| tert-Butyldiphenylsilyl | TBDPS | Very bulky and stable silyl group. | Significantly longer retention times. High thermal stability. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized procedures for the synthesis of silyl derivatives for GC analysis.
General Protocol for Triisopropylsilylation (TIPS)
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
Analyte
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Imidazole or Pyridine (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Heating block or water bath
-
GC vials
Procedure:
-
Dissolve a known amount of the dry analyte in an appropriate volume of anhydrous solvent in a GC vial.
-
Add a 1.5 to 2-fold molar excess of triisopropylsilyl chloride to the solution.
-
Add a 2 to 3-fold molar excess of a catalyst, such as imidazole or pyridine.
-
Cap the vial tightly and heat the mixture at 60-80°C for 1-4 hours. The reaction time and temperature will depend on the reactivity of the analyte.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Alternatively, for cleaner samples, the reaction mixture can be quenched with a small amount of water, extracted with a non-polar solvent (e.g., hexane), and the organic layer dried over anhydrous sodium sulfate before analysis.
Logical Workflow for Comparing Silylating Agents
The following diagram illustrates a logical workflow for the comparative evaluation of different silylating agents for a specific analytical problem.
Caption: Workflow for comparing silylating agents.
Conclusion
Isopropylsilyl derivatives, particularly TIPS ethers, represent a valuable alternative to more common silylating agents in gas chromatography. Their increased steric bulk leads to derivatives with enhanced stability and can provide unique chromatographic selectivity, potentially aiding in the resolution of complex mixtures. While their larger size may result in longer retention times, the trade-off in stability and selectivity can be highly advantageous for specific applications in research, and drug development. The choice of silylating reagent should be guided by the specific analytical challenge, considering the nature of the analyte and the goals of the chromatographic separation.
References
Safety Operating Guide
Personal protective equipment for handling Chloro(isopropyl)silane
Essential Safety and Handling Guide for Chloro(isopropyl)silane
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 2227-29-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
This compound is a highly flammable and corrosive liquid and vapor that reacts with moisture to produce hydrochloric acid. It can cause severe skin burns and eye damage. Adherence to stringent safety measures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. All personnel must be trained in the proper use and limitations of their protective equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and meet ANSI Z87.1 standards. A face shield must be worn over the goggles to protect against splashes and exothermic reactions. Do not wear contact lenses when handling this chemical. |
| Skin & Body Protection | Chemical-Resistant Gloves | Use Neoprene or Nitrile rubber gloves. Since specific breakthrough time data for this compound is not available, it is recommended to double-glove and change gloves immediately upon any sign of contamination. |
| Flame-Resistant (FR) Lab Coat | A lab coat made of a material like Nomex® should be worn over cotton clothing. Polyester or acrylic fabrics should be avoided. The lab coat must be fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with an organic vapor/acid gas cartridge (yellow cartridge) is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded. All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation. |
Occupational Exposure Limits
No specific occupational exposure limits have been established for this compound. However, upon contact with moisture in the air, it hydrolyzes to form hydrochloric acid (HCl). Therefore, the exposure limits for HCl are critical benchmarks for ensuring safety.
| Substance | Agency | Exposure Limit Type | Limit Value |
| Hydrogen Chloride (HCl) | OSHA | PEL (Ceiling) | 5 ppm |
| Hydrogen Chloride (HCl) | ACGIH | TLV (Ceiling) | 2 ppm |
| Hydrogen Chloride (HCl) | NIOSH | REL (Ceiling) | 5 ppm |
| Hydrogen Chloride (HCl) | NIOSH | IDLH | 50 ppm |
Source: NJ Department of Health Hazardous Substance Fact Sheet for Trichlorosilane PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Operational and Disposal Plans
Safe Handling Protocol: A Step-by-Step Guide
All operations involving this compound must be conducted within a certified chemical fume hood to control vapor exposure. An emergency eyewash station and safety shower must be readily accessible.
-
Preparation and Engineering Controls:
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Remove all flammable materials and ignition sources from the immediate work area.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Have spill control materials (e.g., dry sand, absorbent pads) and a Class B dry chemical or CO2 fire extinguisher readily available. Do not use water-based extinguishers.
-
-
Chemical Handling:
-
Don all required PPE as detailed in the table above before handling the chemical.
-
Use only non-sparking tools for all operations.
-
When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
Keep the container tightly closed when not in use and work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
-
Waste Collection and Decontamination:
-
Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.
-
Do not mix chlorosilane waste with other waste streams.
-
Decontaminate the work surface thoroughly after completion of work.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
-
Emergency Procedures
Immediate and correct response is critical in any emergency involving this compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. Remove all ignition sources. Ventilate the area. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
Storage and Disposal Plan
-
Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage area should be a designated corrosives and flammables cabinet. The chemical is moisture-sensitive and should be stored under an inert atmosphere.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant. Do not pour down the drain. Handle uncleaned containers as you would the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, including the appropriate response pathway for an emergency event.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
